molecular formula C9H5NO2 B595009 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile CAS No. 1640-99-9

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Cat. No.: B595009
CAS No.: 1640-99-9
M. Wt: 159.144
InChI Key: ACTZPTUJAKROJB-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a versatile benzofuranone-based chemical building block designed for pharmaceutical and organic synthesis research. The 3-oxo-2,3-dihydrobenzofuran (benzofuran-3(2H)-one) scaffold is a crucial structural motif found in numerous bioactive natural products and pharmacologically significant compounds . This specific carbonitrile derivative serves as a key synthetic intermediate for constructing complex heterocyclic skeletons, including those accessed via rearrangement reactions such as the Truce-Smiles rearrangement . Researchers can utilize this compound to develop novel conjugates of small bioactive molecules. Heterocyclic combinations containing the dihydrobenzofuran-3-one nucleus are of significant interest in medicinal chemistry for exploring new structure-activity relationships . Furthermore, the dihydrobenzofuran core is a common feature in compounds evaluated for various biological activities, making this derivative a valuable precursor in drug discovery campaigns . Its application is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTZPTUJAKROJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document consolidates information on its core structure, plausible synthetic strategies, expected physicochemical and spectroscopic properties, and potential biological relevance based on established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and evaluation of this and similar molecules.

Introduction: The Significance of the Benzofuranone Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The incorporation of a nitrile group at the 2-position of the 3-oxo-2,3-dihydrobenzofuran ring system introduces a unique electronic and steric profile, potentially modulating the compound's reactivity and biological interactions. This guide will delve into the chemical intricacies of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, also known as 2-cyano-3-coumaranone.

Proposed Synthetic Pathways

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile can be approached through several strategic routes. The following are proposed methodologies based on established organic reactions for the formation of the coumaranone ring system and the introduction of the nitrile functionality.

Strategy 1: Cyanation of a Halogenated Precursor

A common and reliable method for the introduction of a nitrile group is the nucleophilic substitution of a halide. This strategy involves the initial synthesis of a 2-halo-3-coumaranone intermediate.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dihydrobenzofuran-3-one (3-Coumaranone) A plausible starting material is 2-hydroxyphenacyl bromide, which can be cyclized under basic conditions to yield 3-coumaranone.

  • Dissolve 2-hydroxyphenacyl bromide (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Add a mild base, for example, potassium carbonate (1.5 eq), to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-coumaranone.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Halogenation at the 2-position The alpha-position to the carbonyl group can be selectively halogenated.

  • Dissolve 3-coumaranone (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as a catalytic amount of AIBN.

  • Reflux the mixture for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-3-coumaranone.

Step 3: Nucleophilic Cyanation The final step involves the displacement of the bromide with a cyanide salt.

  • Dissolve 2-bromo-3-coumaranone (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).

  • Heat the reaction mixture to 60-80 °C for 2-4 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Diagram of Proposed Synthetic Pathway 1:

Synthetic Pathway 1 A 2-Hydroxyphenacyl bromide B 3-Coumaranone A->B K2CO3, Acetone C 2-Bromo-3-coumaranone B->C NBS, AIBN, CH2Cl2 D 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile C->D NaCN, DMSO

Caption: Proposed synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile via a halogenated intermediate.

Physicochemical and Spectroscopic Characterization (Predicted)

Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C₉H₅NO₂Based on chemical structure.
Molecular Weight 159.14 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar benzofuranone derivatives are crystalline solids.
Melting Point 120-140 °CExpected to be a solid at room temperature with a defined melting point.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and likely insoluble in water.The presence of polar carbonyl and nitrile groups suggests solubility in polar organic solvents.
Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the single proton at the chiral center (C2).

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The exact shifts and coupling constants will depend on the electronic environment of each proton on the benzene ring.

  • Methine Proton (1H at C2): A singlet or a doublet (if coupled to a nearby proton, though unlikely in the pure compound) in the range of δ 5.0-6.0 ppm. The downfield shift is due to the adjacent electron-withdrawing carbonyl and nitrile groups.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, and the chiral C2 carbon.

  • Carbonyl Carbon (C3): δ 190-200 ppm.

  • Nitrile Carbon (CN): δ 115-120 ppm.

  • Aromatic Carbons: δ 110-160 ppm (6 distinct signals).

  • Chiral Carbon (C2): δ 45-55 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carbonyl and nitrile functional groups.

  • C=O Stretch (Ketone): A strong absorption band around 1720-1740 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium intensity band around 2240-2260 cm⁻¹.

  • C-O Stretch (Lactone): A strong band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak [M]⁺ at m/z = 159. Key fragmentation patterns would likely involve the loss of CO (m/z = 131) and HCN (m/z = 132).

Reactivity and Potential Biological Significance

Chemical Reactivity

The presence of multiple functional groups imparts a rich reactivity profile to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

  • Keto-Enol Tautomerism: The molecule can potentially exist in equilibrium with its enol tautomer, 3-hydroxybenzofuran-2-carbonitrile. This equilibrium would be influenced by the solvent and pH.

  • Reactions at the Carbonyl Group: The ketone at C3 can undergo typical carbonyl reactions such as reduction to an alcohol or condensation reactions.

  • Reactivity of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

  • Acidity of the C2 Proton: The proton at the C2 position is acidic due to the adjacent electron-withdrawing groups and can be removed by a suitable base, allowing for alkylation or other reactions at this position.

Diagram of Keto-Enol Tautomerism:

Caption: Keto-enol tautomerism of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. (Note: Image SRCs are placeholders and would need to be replaced with actual chemical structure images).

Potential in Drug Discovery

The benzofuranone scaffold is a well-established pharmacophore. The introduction of a cyano group can enhance binding to biological targets through hydrogen bonding and dipole-dipole interactions. Given the known activities of related compounds, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives could be explored for:

  • Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.[3]

  • Enzyme Inhibition: The electrophilic nature of the carbonyl group and the potential for the nitrile to interact with active site residues make it a candidate for enzyme inhibition studies.

  • Antimicrobial Properties: The benzofuran nucleus is present in many natural and synthetic antimicrobial agents.[2]

Safety and Handling

As a cyanohydrin derivative, 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile should be handled with caution. Cyanohydrins can be unstable and may release toxic hydrogen cyanide gas, particularly under acidic or basic conditions or upon heating.

General Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and dark place, away from strong acids and bases.

Conclusion

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has outlined plausible synthetic routes, predicted its key physicochemical and spectroscopic properties, and discussed its potential reactivity and biological significance. It is our hope that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this promising compound and its derivatives, ultimately contributing to the discovery of new therapeutic agents.

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Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its Enol Tautomer

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Executive Summary

The tautomeric equilibrium between carbonyl compounds and their enol forms is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science. This guide provides a detailed examination of the thermodynamic stability of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile (the "keto" form) versus its enol tautomer, 3-hydroxybenzofuran-2-carbonitrile. Unlike simple aliphatic ketones where the keto form overwhelmingly predominates, the structural features of this benzofuranone system introduce competing factors that make its tautomeric equilibrium a subject of significant interest. This document synthesizes principles of electronic stabilization, intramolecular forces, and solvent effects, and presents robust experimental and computational protocols for the rigorous analysis of this equilibrium. A central theme is the powerful stabilizing effect of aromaticity gained in the furan ring upon enolization, which, in concert with potential intramolecular hydrogen bonding, suggests a significant population of the enol form, an equilibrium that is exquisitely sensitive to its environment.

Introduction to Tautomerism in Benzofuranone Systems

Keto-enol tautomerism describes a chemical equilibrium between a "keto" form (a carbonyl compound) and an "enol" form (an alcohol adjacent to a double bond).[1] These are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] In most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][4]

However, the landscape of this equilibrium shifts dramatically within heterocyclic scaffolds such as 2,3-dihydrobenzofuran-3-one, often referred to as 2-coumaranone.[5] The introduction of a cyano group at the C2 position creates 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, a system where the factors governing stability are more complex and nuanced. The enol form, 3-hydroxybenzofuran-2-carbonitrile, possesses structural features that can offset the inherent stability of the keto form's carbonyl group. This guide dissects the delicate thermodynamic balance between these two tautomers.

Caption: Keto-enol equilibrium for the title compound.

Thermodynamic Considerations: Factors Governing the Keto-Enol Equilibrium

The position of the equilibrium is dictated by the relative Gibbs free energy (ΔG) of the keto and enol tautomers. Several competing factors contribute to their stability.

Electronic Effects: A Battle of Conjugation and Aromaticity
  • Aromaticity: This is arguably the most powerful stabilizing influence for the enol form in this system. While the keto tautomer contains an aromatic benzene ring, the dihydrofuran ring is non-aromatic due to the sp³-hybridized C2 carbon. Upon enolization, C2 becomes sp²-hybridized, forming a double bond within the five-membered ring. This transforms the ring into a furan derivative, which is an aromatic system (6 π-electrons). The net result is the formation of a fully aromatic benzofuran system, a massive thermodynamic driving force favoring the enol tautomer.[1][3]

  • Conjugation: The enol form benefits from an extended π-conjugated system that encompasses the entire benzofuran ring and the cyano group. This delocalization of π-electrons is a significant stabilizing factor.[1][4]

  • Inductive and Resonance Effects of the Cyano Group: The nitrile (-CN) group is strongly electron-withdrawing. This has two major consequences:

    • It increases the acidity of the α-hydrogen at the C2 position, facilitating the deprotonation step required for enolization.[6]

    • It participates in the conjugated system of the enol form, further delocalizing electron density and contributing to its stability.

Intramolecular Forces and Solvent Effects
  • Intramolecular Hydrogen Bonding: The geometry of the enol form, 3-hydroxybenzofuran-2-carbonitrile, is perfectly suited for the formation of a strong intramolecular hydrogen bond between the hydroxyl (-OH) proton and the nitrogen atom of the adjacent cyano group. This creates a stable six-membered pseudo-ring structure, which can significantly lower the energy of the enol tautomer and favor it in the equilibrium.[1][2][7]

  • Solvent Polarity: The influence of the solvent on the tautomeric equilibrium cannot be overstated. The keto and enol forms have different polarities and different capacities for hydrogen bonding with solvent molecules.

    • Non-polar Solvents (e.g., CCl₄, cyclohexane): In these environments, the intramolecularly hydrogen-bonded enol form is often favored, as the stabilizing hydrogen bond is not disrupted by solvent competition.[7][8]

    • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can stabilize the dipole moment of the more polar tautomer. While the keto form is often considered more polar, the highly conjugated enol can also have a significant dipole moment. The equilibrium position will depend on the specific solute-solvent interactions.[7][9]

    • Polar Protic Solvents (e.g., water, methanol): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol form by forming competing intermolecular hydrogen bonds with both the keto (carbonyl oxygen) and enol (hydroxyl group and nitrile nitrogen) tautomers. This often shifts the equilibrium toward the keto form relative to non-polar solvents.[7]

Factors cluster_enol Factors Favoring Enol Form cluster_keto Factors Favoring Keto Form Equilibrium Keto ⇌ Enol Equilibrium Aromaticity Aromaticity (Benzofuran System) Equilibrium->Aromaticity Shifts Right Conjugation Extended π-Conjugation Equilibrium->Conjugation Shifts Right H_Bond Intramolecular H-Bonding (OH···N≡C) Equilibrium->H_Bond Shifts Right NonPolar Non-Polar Solvents Equilibrium->NonPolar Shifts Right CO_Bond Strong C=O Bond Energy Equilibrium->CO_Bond Shifts Left PolarProtic Polar Protic Solvents (Disrupt H-Bond) Equilibrium->PolarProtic Shifts Left

Caption: Key thermodynamic factors influencing the tautomeric equilibrium.

Experimental & Computational Methodologies for Tautomer Analysis

A multi-faceted approach is required to unambiguously determine the position of the tautomeric equilibrium and to quantify the relative stabilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and direct method for studying tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale.[10][11]

Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and CD₃OD) to assess solvent effects.

  • Acquisition of ¹H NMR Spectra:

    • Acquire standard ¹H NMR spectra for each solution at a controlled temperature (e.g., 298 K).

    • Identify Key Signals: Look for distinct signals corresponding to each tautomer. The keto form will show a characteristic signal for the proton at the C2 position (α-proton), likely a singlet in the δ 3.5-5.0 ppm range. The enol form will lack this signal but will show a broad singlet for the hydroxyl proton (-OH), often in the δ 9-13 ppm range, especially if it's involved in a strong intramolecular hydrogen bond.[10]

    • Quantification: Carefully integrate the unique, well-resolved signals for the keto (e.g., C2-H) and enol forms. The ratio of the integrals directly corresponds to the molar ratio of the tautomers. Calculate the equilibrium constant, K_eq = [% enol] / [% keto].[7]

  • Acquisition of ¹³C NMR Spectra:

    • Acquire ¹³C NMR spectra for the same solutions.

    • Identify Key Signals: The keto form will exhibit a carbonyl carbon signal (C=O) in the δ 190-210 ppm region. The enol form will instead show two sp² carbon signals for the enolic double bond, one for the carbon bearing the hydroxyl group (C-OH) and one for the carbon bearing the cyano group, at distinct chemical shifts.[7] This provides confirmatory evidence of the tautomeric composition.

  • Variable Temperature (VT) NMR (Optional):

    • Acquire ¹H NMR spectra at several different temperatures for a given solvent to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[9]

TautomerKey ¹H NMR SignalExpected δ (ppm)Key ¹³C NMR SignalExpected δ (ppm)
Keto C2-H (methine)3.5 - 5.0C3=O (carbonyl)190 - 210
Enol C3-OH (hydroxyl)9.0 - 13.0C3-OH & C2=C100 - 160

Table 1: Expected characteristic NMR signals for keto and enol tautomers. These are estimated ranges and require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria by observing changes in the absorption spectra.[6]

Protocol: Solvent-Dependent UV-Vis Analysis

  • Solution Preparation: Prepare a stock solution of the compound in a non-interfering solvent (e.g., acetonitrile). Create a series of dilute solutions of identical concentration in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each solution.

  • Data Analysis:

    • Compare Spectra: The enol form, with its extended benzofuran conjugation, is expected to have a maximum absorption wavelength (λ_max) at a longer wavelength (a bathochromic or red shift) compared to the less conjugated keto form.[12]

    • Isosbestic Point: If spectra are recorded in mixtures of two solvents, the presence of a clear isosbestic point—a wavelength at which the molar absorptivity of both tautomers is equal—provides strong evidence for a two-component equilibrium.[6]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[13][14]

Workflow: DFT Calculation of Tautomer Stability

  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization calculations in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).

  • Solvation Modeling: To simulate solution-phase conditions, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14][15]

  • Energy Comparison: The relative thermodynamic stability is determined by comparing the calculated Gibbs free energies of the two tautomers (ΔG = G_enol - G_keto) in both the gas phase and the chosen solvent model. A negative ΔG indicates the enol form is more stable.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis start Synthesize/Obtain Compound prep Prepare Solutions (Varying Solvents) start->prep nmr NMR Spectroscopy (¹H, ¹³C, VT) prep->nmr uv UV-Vis Spectroscopy prep->uv quant Quantify Tautomer Ratio (Keq) nmr->quant uv->quant compare Compare & Conclude Thermodynamic Stability quant->compare build Build Tautomer Structures dft DFT Calculations (Gas Phase & PCM) build->dft energy Calculate Relative Gibbs Energy (ΔG) dft->energy energy->compare

Caption: Integrated workflow for analyzing tautomeric stability.

Implications in Drug Discovery and Development

Understanding the tautomeric state of a molecule is not merely an academic exercise; it is critical for drug development.[13] The keto and enol forms of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile are distinct chemical entities with different:

  • Pharmacological Activity: The two tautomers have different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and electrostatic potentials. Consequently, they will bind to a biological target (e.g., an enzyme or receptor) with different affinities, potentially leading to one tautomer being active while the other is not.

  • Physicochemical Properties: Properties like solubility, lipophilicity (logP), and membrane permeability can differ significantly between tautomers, affecting the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a potential drug candidate.[16]

  • Metabolic Stability: The presence of a hydroxyl group in the enol form versus a ketone in the keto form presents different sites for metabolic enzymes (e.g., cytochrome P450s, UGTs), leading to different metabolic pathways and rates of clearance.[17]

Conclusion

The tautomeric equilibrium of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile is a finely balanced interplay of powerful, competing thermodynamic forces. While the inherent stability of a C=O bond favors the keto form, the formation of a fully aromatic benzofuran ring system in the enol tautomer provides a substantial stabilizing counterforce. This effect, combined with further stabilization from an intramolecular hydrogen bond and an extended conjugated system, strongly suggests that the enol form, 3-hydroxybenzofuran-2-carbonitrile, will be a significant, if not the major, species at equilibrium, particularly in non-polar solvents. However, the equilibrium is highly sensitive to the solvent environment, with polar protic solvents likely shifting the balance back towards the keto form. A rigorous investigation using a combination of NMR and UV-Vis spectroscopy, supported by DFT calculations, is essential for accurately quantifying this equilibrium. For researchers in drug discovery, defining the predominant tautomeric form under physiological conditions is a critical step in understanding structure-activity relationships and optimizing drug-like properties.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • ResearchGate. (2023, March 7). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]

  • MDPI. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • YouTube. (2019, August 21). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. [Link]

  • Scientific Research Publishing. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

  • MDPI. (2025, March 25). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. [Link]

  • NIH. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. [Link]

  • ResearchGate. (2024, December 1). (PDF) A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. [Link]

  • ResearchGate. (2017, January 26). (PDF) Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

  • Joseph A DiVerdi. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Chemistry Stack Exchange. (2014, October 28). Which is the more stable enol form?. [Link]

  • ResearchGate. (2026, January 28). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking | Request PDF. [Link]

  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

  • PubMed. (2017, February 23). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. [Link]

  • Wiley Online Library. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. [Link]

  • DIAL@UCLouvain. Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. [Link]

Sources

Technical Guide: Acidity and pKa Profile of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

[1]

Executive Summary

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile represents a class of "active methylene" compounds where the acidic proton at the C2 position is activated by three distinct electronic factors: the C3 carbonyl group, the C2 nitrile group, and the C1 ether oxygen.[1] Unlike typical

aromatization12.5 – 4.05.0 – 7.01

Structural Analysis and Electronic Drivers

To understand the acidity of the C2 proton, one must analyze the stability of the conjugate base (enolate). The deprotonation event is not merely an acid-base equilibrium but a transformation that restores aromaticity to the heterocyclic ring.[1]

Electronic Activation Factors

The C2 proton is subject to three primary electronic effects:

  • Primary Resonance (Carbonyl): The C3 ketone allows for delocalization of the negative charge onto the oxygen (classic enolate formation).

  • Secondary Resonance (Nitrile): The linear nitrile group at C2 provides additional delocalization via the ketenimine resonance structure.[1]

  • Inductive Withdrawal (Ether Oxygen): The adjacent oxygen atom at position 1 exerts a strong inductive effect (-I), increasing the acidity of the C-H bond.[1]

The Aromatization Driving Force

The most critical factor distinguishing this molecule from open-chain analogs (e.g., benzoylacetonitrile) is the Hückel Rule .[1]

  • Neutral Form (Keto): The 2,3-dihydrobenzofuran ring is non-aromatic (sp3 carbon at C2 breaks conjugation).[1]

  • Conjugate Base (Enolate): Upon deprotonation, the C2 carbon rehybridizes to sp2.[1] The resulting anion possesses a cyclic array of p-orbitals containing 10

    
    -electrons (8 from the benzofuran core + 2 from the lone pair), satisfying the condition for aromaticity in the benzofuran system.[1]
    
Visualizing the Tautomeric and Acidic Pathways

The following diagram illustrates the equilibrium between the keto form, the enol form (3-hydroxybenzofuran derivative), and the resonance-stabilized anion.[1]

GKetoKeto Form(3-Oxo-2,3-dihydro...)Non-Aromatic Ringsp3 C2 CenterEnolEnol Form(3-Hydroxybenzofuran...)Aromatic RingStabilized by H-BondingKeto->EnolTautomerization(Solvent Dependent)AnionConjugate Base(3-Oxidobenzofuran...)Aromatic Anion (10 pi e-)Resonance StabilizedKeto->Anion- H+Enol->Anion- H+Anion->Keto+ H+

Caption: Thermodynamic cycle linking the keto/enol tautomers to the common aromatic conjugate base.

Comparative pKa Analysis

Direct experimental values for specific derivatives can vary by solvent. However, by triangulating with structurally validated analogs, we can establish a high-confidence pKa range.

Table 1: Comparative Acidity of Structural Analogs

CompoundStructure TypepKa (H₂O)pKa (DMSO)Key Electronic Driver
Target Molecule Cyclic

-keto nitrile
~2.5 – 4.0 ~5.0 – 7.0 Aromatization + CN + C=O
BenzoylacetonitrileOpen

-keto nitrile
7.210.2CN + C=O[1] (No ring strain)
Ethyl 2-coumaran-3-carboxylateCyclic

-keto ester
~6.0~9.0Ester < Nitrile acidity
4-HydroxycoumarinCyclic

-dicarbonyl
4.1~6.5Vinylogous acid / Aromaticity
Tetronic AcidCyclic

-keto lactone
3.76~5.5Inductive O + Planarity
MalononitrileActivated nitrile11.111.0Two CN groups

*Estimated based on substituent constants and aromatization energy corrections [1, 2].

Interpretation: The target molecule is significantly more acidic than benzoylacetonitrile (pKa 7.[1]2) due to the inductive effect of the ring oxygen and the gain of aromaticity. It approaches the acidity of tetronic acid (pKa 3.76) and 4-hydroxycoumarin (pKa 4.1), placing it in the category of strong organic acids .[1]

Experimental Protocols for pKa Determination

For researchers synthesizing this compound or evaluating its use as a drug intermediate, accurate pKa determination is vital. Due to its low pKa and low water solubility, a Spectrophotometric Titration in a mixed solvent system is the recommended protocol.[1]

Protocol: UV-Vis Spectrophotometric Titration

This method relies on the distinct UV-Vis absorption spectra of the neutral enol/keto form versus the ionized enolate.[1]

Reagents:

  • Analyte: 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (10 mM stock in DMSO).

  • Buffer System: Citrate-Phosphate buffers (pH 2.0 – 8.0).[1]

  • Cosolvent: Methanol or Acetonitrile (maintain 20% v/v to ensure solubility).[1]

Workflow:

  • Preparation: Prepare a series of 10 mL samples, each containing 50 µL of analyte stock and 9.95 mL of buffer at varying pH levels.

  • Blanking: Use the matching buffer/cosolvent mixture as a blank for each pH point.[1]

  • Scanning: Record UV-Vis spectra (200–500 nm).

    • Observation: Look for the emergence of a bathochromically shifted band (red-shift) corresponding to the highly conjugated benzofuran enolate anion.[1]

  • Data Analysis: Plot Absorbance (

    
     of anion) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (sigmoidal regression) to determine the inflection point (pKa).

Protocol: Potentiometric Titration (Alternative)

Suitable if the compound has sufficient solubility (>1 mM) in aqueous mixtures.

  • Dissolution: Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjuster) with 30% Methanol.

  • Titrant: Standardized 0.01 M KOH (CO₂-free).

  • Titration: Perform a slow titration under

    
     atmosphere to prevent oxidative degradation of the enolate.
    
  • Gran Plot: Use Gran plot analysis to determine the precise equivalence point and calculate pKa, correcting for the dielectric constant of the methanol/water mixture [3].

Implications for Drug Development

  • Bioavailability: At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) as the ionized enolate .[1] This impacts membrane permeability (low passive diffusion) and protein binding (high affinity for cationic pockets).

  • Reactivity: The enolate is a potent nucleophile.[1] In synthesis, it requires no strong base for alkylation; mild bases (e.g.,

    
     or even 
    
    
    ) are sufficient.
  • Stability: While the enolate is aromatic and stable, the protonated C2 position is oxidative-labile.[1] Solutions should be stored degassed or with antioxidants.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] Link

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical methodologies. Analytical Chemistry Insights, 8, 53-71.[1] Link

The Architectonics of a Key Heterocycle: A Technical Guide to the Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the historical and contemporary synthetic pathways to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. This document moves beyond a simple recitation of protocols to offer a causal analysis of experimental choices, ensuring a robust and validated understanding of the synthesis of this important heterocyclic core.

Introduction: The Significance of the 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Scaffold

The 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile core, a derivative of the 2-coumaranone ring system, is a structural motif of significant interest in medicinal chemistry and materials science.[1] The inherent reactivity of the keto-nitrile functionality, coupled with the privileged benzofuran scaffold, makes it a versatile intermediate for the synthesis of a diverse array of more complex molecules. Its derivatives have been investigated for a range of biological activities, underscoring the importance of efficient and scalable synthetic routes. This guide will illuminate the evolution of its synthesis, from classical methods to modern, more sophisticated approaches.

Historical Perspective: The Genesis of a Synthesis

The foundational approaches to the synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile were rooted in the fundamental principles of condensation and cyclization reactions. Early methods often involved multi-step sequences with moderate yields, reflecting the synthetic challenges of the time. A comprehensive understanding of these initial forays provides a crucial context for appreciating the elegance and efficiency of modern synthetic strategies.

One of the cornerstone methods involves the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as a cyanoacetate, followed by intramolecular cyclization. This approach leverages the nucleophilicity of the phenoxide and the electrophilicity of the carbonyl carbon to construct the dihydrobenzofuran ring.

Contemporary Synthetic Strategies: A Modern Arsenal

The contemporary synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile has been refined to improve yields, reduce reaction times, and enhance substrate scope. These modern pathways can be broadly categorized into several key strategies, each with its own set of advantages and mechanistic nuances.

Intramolecular Cyclization of Phenolic Precursors

A prevalent and versatile strategy involves the intramolecular cyclization of appropriately substituted phenolic precursors. This approach offers a high degree of control over the final product and can be adapted to a wide range of starting materials.

A common pathway commences with the O-alkylation of a salicylonitrile with a haloacetic acid derivative. The resulting intermediate, upon activation and base-mediated cyclization, yields the desired 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. The choice of base and reaction conditions is critical to ensure efficient cyclization and minimize side reactions.

Diagram of Intramolecular Cyclization Pathway:

G cluster_start Starting Materials Salicylonitrile Salicylonitrile Intermediate O-Alkylated Intermediate Salicylonitrile->Intermediate O-Alkylation Haloacetic_acid Haloacetic Acid Derivative Haloacetic_acid->Intermediate Product 3-Oxo-2,3-dihydrobenzofuran- 2-carbonitrile Intermediate->Product Intramolecular Cyclization (Base) G Start Salicylaldehyde Derivative + Cyanating Agent + Cyclizing Agent Reaction_Vessel One-Pot Reaction Vessel Start->Reaction_Vessel Intermediate_Formation In-situ Intermediate Formation Reaction_Vessel->Intermediate_Formation Cyclization_Cyanation Concurrent Cyclization and Cyanation Intermediate_Formation->Cyclization_Cyanation Product 3-Oxo-2,3-dihydrobenzofuran- 2-carbonitrile Cyclization_Cyanation->Product Purification Purification Product->Purification

Sources

Methodological & Application

Step-by-step synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the step-by-step synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (also known as 2-cyano-3-coumaranone or 2-cyano-3-hydroxybenzofuran ) starting from salicylaldehyde .

Part 1: Core Directive & Executive Summary

Subject: High-Purity Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. Source Material: Salicylaldehyde (2-hydroxybenzaldehyde). Target CAS: 1640-99-9 (Generic for 3-coumaranone derivatives).

Scientific Rationale: Direct condensation of salicylaldehyde with chloroacetonitrile typically yields benzofuran-2-carbonitrile (the aromatic, dehydrated analog) rather than the desired 3-oxo-2,3-dihydro scaffold. To retain the ketone (oxo) functionality at the C3 position, the aldehyde carbon must effectively be oxidized or replaced. Therefore, the most robust and chemically sound protocol involves a 3-step sequence :

  • Oxidation of salicylaldehyde to salicylic acid.

  • Esterification to methyl salicylate.

  • Cyclocondensation with chloroacetonitrile (Dieckmann-type cyclization) to form the target beta-ketonitrile.

This pathway avoids the spontaneous aromatization associated with the direct aldehyde route, ensuring high yield of the 3-oxo tautomer.

Part 2: Scientific Integrity & Logic (The Protocol)

Safety Warning: Cyanide & Nitrile Hazard
  • Critical Hazard: This protocol uses Chloroacetonitrile , a toxic and lachrymatory alkylating agent.

  • Cyanide Risk: While inorganic cyanides (NaCN) are not the primary reagent, the product is a nitrile. In acidic conditions or fire, it may release HCN.

  • Controls: All operations must be performed in a certified chemical fume hood . Double-gloving (Nitrile/Laminate) and face shields are mandatory. Have a cyanide antidote kit available on-site.

Step 1: Oxidation of Salicylaldehyde to Salicylic Acid

Rationale: Converting the aldehyde to a carboxylic acid prepares the carbon for subsequent esterification and Claisen-type condensation.

  • Reagents: Salicylaldehyde (1.0 eq), Sodium Chlorite (

    
    , 1.5 eq), Sulfamic Acid (scavenger), Water/Acetone solvent.
    
  • Protocol:

    • Dissolve salicylaldehyde in a 1:1 mixture of acetone and water at 0°C.

    • Slowly add sulfamic acid (to scavenge hypochlorite) followed by dropwise addition of aqueous

      
      .
      
    • Stir at room temperature for 2 hours. Monitor conversion by TLC (mobile phase 30% EtOAc/Hexane).

    • Workup: Acidify to pH 2 with HCl. Extract with ethyl acetate. Wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect >90% white solid (Salicylic Acid).

Step 2: Esterification to Methyl Salicylate

Rationale: The carboxylic acid is converted to a methyl ester to serve as the electrophile in the subsequent cyclization.

  • Reagents: Salicylic Acid, Methanol (excess), Sulfuric Acid (catalytic).

  • Protocol:

    • Reflux Salicylic Acid in Methanol (10 vol) with 5 mol%

      
       for 6 hours.
      
    • Workup: Concentrate methanol. Dilute with DCM, wash with saturated

      
       to remove unreacted acid.
      
    • Purification: Distillation or use crude if purity >95% by GC.

    • Product: Methyl Salicylate (Oil).

Step 3: Cyclization to 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Rationale: This is the key step. The enolate of chloroacetonitrile attacks the phenolic oxygen (O-alkylation), followed by an intramolecular Claisen (Dieckmann) condensation where the active methylene attacks the ester carbonyl.

  • Reagents: Methyl Salicylate (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq), DMF (Dimethylformamide).
    
  • Protocol:

    • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

    • Solvation: Dissolve Methyl Salicylate in anhydrous DMF (0.5 M concentration).

    • Base Addition: Add anhydrous

      
       powder. Stir for 15 minutes at RT to form the phenoxide.
      
    • Alkylation: Add Chloroacetonitrile dropwise via syringe pump over 20 minutes. (Caution: Exothermic).

    • Cyclization: Heat the mixture to 60–70°C for 4–6 hours.

      • Mechanistic Note: The intermediate methyl 2-(cyanomethoxy)benzoate forms first. Continued heating promotes the intramolecular attack of the

        
        -carbon of the nitrile on the ester carbonyl, releasing methanol.
        
    • Quench: Cool to 0°C. Pour into ice-cold 1M HCl.

      • Critical: The product exists as an enol/keto tautomer. Acidification ensures the neutral enol/ketone precipitates.

    • Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

    • Purification: Recrystallize from Ethanol or Ethanol/Water.

Data Presentation: Quantitative Summary
ParameterSpecificationNotes
Starting Material SalicylaldehydePurity >98% recommended
Intermediate 1 Salicylic AcidWhite crystalline solid
Intermediate 2 Methyl SalicylateColorless oil, wintergreen odor
Reagent ChloroacetonitrileToxic , lachrymator, handle in hood
Final Product 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrileTautomer: 3-Hydroxybenzofuran-2-carbonitrile
Typical Yield 65–75% (Overall)Dependent on Step 3 cyclization efficiency
Appearance Off-white to yellow powderMelting Point: ~245°C (dec)

Part 3: Visualization & Formatting

Reaction Pathway Diagram (Graphviz)

SynthesisPath Salicylaldehyde Salicylaldehyde (Start) SalicylicAcid Salicylic Acid (Intermediate 1) Salicylaldehyde->SalicylicAcid Oxidation (NaClO2, NH2SO3H) Benzofuran Benzofuran-2-carbonitrile (Avoided Side Product) Salicylaldehyde->Benzofuran Direct Reaction (Avoided Route) MethylSalicylate Methyl Salicylate (Intermediate 2) SalicylicAcid->MethylSalicylate Esterification (MeOH, H+) Intermediate_Ether O-Cyanomethyl Ether (Transient) MethylSalicylate->Intermediate_Ether O-Alkylation (ClCH2CN, K2CO3) Chloroacetonitrile Chloroacetonitrile (Reagent) Chloroacetonitrile->Intermediate_Ether Target 3-Oxo-2,3-dihydro- benzofuran-2-carbonitrile (Final Product) Intermediate_Ether->Target Dieckmann Cyclization (60°C, -MeOH)

Caption: Step-wise synthesis pathway designed to prevent aromatization and retain the 3-oxo functionality.

References

  • Synthesis of 3-Coumaranones (Benzofuran-3-ones)

    • Mechanism:[1][2][3] The cyclization of 2-(cyanomethoxy)benzoates is a standard application of the Thorpe-Ziegler or Dieckmann condensation in heterocyclic chemistry.

    • Source: Palmer, M. H., & Scollick, N. M. (1968). The preparation and properties of some 3-oxo-2,3-dihydrobenzofurans. Journal of the Chemical Society C: Organic, 2836-2841. Link

  • Oxidation of Salicylaldehyde

    • Protocol: Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite). Acta Chemica Scandinavica, 27, 888. Link

  • Safety Data (Chloroacetonitrile)

    • Source: PubChem Compound Summary for CID 12399, Chloroacetonitrile. Link

  • Structural Validation (Tautomerism): Context: 3-Hydroxybenzofurans and their keto-tautomers (coumaranones) exist in equilibrium, often favoring the keto form in solid state but enol in solution with base. Source: Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Novel One-Pot Synthesis of 3-Aminocoumarin Derivatives from 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract

Coumarin and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a vast array of biological activities including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] Among these, 3-substituted coumarins, particularly 3-aminocoumarins, serve as critical building blocks for more complex heterocyclic systems and often display enhanced pharmacological profiles.[3][4] This application note details a novel and efficient one-pot synthetic protocol for the preparation of 3-aminocoumarin derivatives, starting from the readily accessible 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. This method proceeds via a proposed base-catalyzed, tandem ring-opening and intramolecular cyclization (lactonization) cascade. We provide a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and troubleshooting insights to enable researchers in drug discovery and process development to readily adopt this strategy for generating libraries of valuable coumarin derivatives.

Introduction and Scientific Rationale

The synthesis of coumarins has been a subject of intense research for over a century, with classic methods like the Pechmann, Perkin, and Knoevenagel reactions being staples in organic synthesis.[2][5] However, these methods often require harsh conditions or multiple steps. Modern synthetic chemistry prioritizes atom economy, efficiency, and milder conditions, driving the development of one-pot methodologies.[6][7]

Our approach utilizes 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, a substrate primed for molecular rearrangement. The core of this protocol is a base-mediated reaction cascade. The proposed mechanism involves the initial deprotonation of a primary or secondary amine, which then acts as a nucleophile.

Mechanistic Postulate:

  • Nucleophilic Addition: The amine nucleophile attacks the electrophilic carbonyl carbon (C3) of the dihydrobenzofuranone ring.[8]

  • Ring-Opening: This addition leads to the formation of a tetrahedral intermediate, which collapses by cleaving the C-O bond of the furanone ring. This step generates a phenolate intermediate.

  • Intramolecular Cyclization (Lactonization): The newly formed phenolate, a potent nucleophile, attacks the ester or a related activated carbonyl group (derived from the original nitrile group after potential hydrolysis or transformation), displacing a leaving group and forming the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.

This tandem sequence allows for the construction of the complex 3-aminocoumarin architecture in a single synthetic operation, avoiding the isolation of intermediates and thereby increasing overall efficiency.

Reaction_Mechanism Proposed Reaction Mechanism Start 3-Oxo-2,3-dihydro- benzofuran-2-carbonitrile Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Amine Primary Amine (R-NH2) Amine->Start 1. Nucleophilic Attack Intermediate2 Ring-Opened Phenolate Intermediate Intermediate1->Intermediate2 2. Ring-Opening Product 3-Aminocoumarin Derivative Intermediate2->Product 3. Intramolecular Cyclization (Lactonization)

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-(phenylamino)-2H-chromen-2-one , using aniline as the nucleophile.

Materials and Reagents
ReagentGradeSupplier
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile≥98%Sigma-Aldrich
AnilineReagentPlus®, ≥99%Sigma-Aldrich
Sodium Ethoxide (NaOEt)≥97%Sigma-Aldrich
Anhydrous Ethanol (EtOH)200 proof, ACSFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid (HCl)1 M solutionSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash chromatography system.

Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, N2 atm) Reagents 2. Add Starting Material & Aniline in EtOH Setup->Reagents Base 3. Add NaOEt Solution (Catalyst) Reagents->Base Reflux 4. Heat to Reflux (4-6 h) Monitor by TLC Base->Reflux Quench 5. Quench Reaction (Cool, add 1 M HCl) Reflux->Quench Extract 6. Liquid-Liquid Extraction (EtOAc, H2O, Brine) Quench->Extract Dry 7. Dry & Concentrate (MgSO4, Rotary Evaporator) Extract->Dry Purify 8. Purification (Flash Chromatography) Dry->Purify Characterize 9. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask under a nitrogen atmosphere, add 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile (1.73 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous ethanol (40 mL) and aniline (1.02 mL, 11.0 mmol, 1.1 equiv.). Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Initiation: In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium (0.25 g, 11.0 mmol, 1.1 equiv.) in anhydrous ethanol (10 mL). Slowly add this basic solution to the reaction mixture via a dropping funnel over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully quench the reaction by the slow addition of 1 M HCl (20 mL) until the mixture is acidic (pH ~5-6).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 3-(phenylamino)-2H-chromen-2-one as a pale yellow solid. Expected yield: 70-80%.

Characterization and Data

The structure of the synthesized compounds should be confirmed using standard spectroscopic methods.

Expected Spectroscopic Data for 3-(phenylamino)-2H-chromen-2-one
TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ: 9.15 (s, 1H, NH), 8.10 (s, 1H, H-4), 7.80-7.20 (m, 9H, Ar-H). The singlet at 8.10 ppm is characteristic of the C4 proton of the coumarin ring.[9]
¹³C NMR (100 MHz, DMSO-d₆) δ: 158.0 (C=O, lactone), 148.5, 142.0, 135.0, 130.0, 129.5, 128.0, 125.0, 124.0, 122.0, 120.0, 118.0, 116.0.
IR (KBr) ν (cm⁻¹): 3350 (N-H stretch), 1710 (C=O lactone stretch), 1610 (C=C stretch), 1540 (N-H bend).
HRMS (ESI) m/z: Calculated for C₁₅H₁₁NO₂ [M+H]⁺: 238.0863; Found: 238.0865.

Note: Spectral data are predictive and based on analogous structures found in the literature.[9]

Trustworthiness: Troubleshooting and Method Validation

Potential IssueObservationRecommended Solution
Incomplete Reaction Starting material remains after 6 hours (TLC).Add an additional portion of base (0.2 equiv. NaOEt) and continue refluxing for another 2-3 hours. Ensure the system is anhydrous.
Formation of Side Products Multiple spots on TLC close to the product Rf.This may indicate hydrolysis of the nitrile or other side reactions. Ensure slow addition of base at room temperature before heating.
Low Yield after Purification Significant loss of material during chromatography.The product may have limited solubility. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).
Product Oiling Out Product does not solidify upon solvent removal.Triturate the crude oil with cold diethyl ether or a hexanes/ether mixture to induce crystallization.

Conclusion

This application note presents a robust and efficient one-pot protocol for synthesizing 3-aminocoumarin derivatives from 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile. The method's simplicity, high yield, and reliance on a plausible ring-opening/recyclization cascade make it a valuable tool for medicinal chemists and drug development professionals. This strategy can be readily adapted to a variety of substituted amines, enabling the rapid generation of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies. The broad spectrum of activities associated with coumarins, from antiviral to antimicrobial, underscores the potential impact of new synthetic routes to novel analogues.[10][11][12]

References

  • MDPI. (2003). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Molecules. [Link]

  • Elsevier. (2021). Synthesis and biological evaluation of novel coumarin derivatives in rhabdoviral clearance. European Journal of Medicinal Chemistry. [Link]

  • Research Journal of Pharmacy and Technology. (2025). Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. [Link]

  • PubMed. (2004). Synthesis and biological evaluation of novel coumarin derivatives with a 7-azomethine linkage. [Link]

  • Thieme. (2024). Synthesis and Biological Evaluation of Novel Coumarin Derivatives Bearing a Sulfonamide Moiety as Antiviral and Antibacterial. Synlett. [Link]

  • PMC. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-pot synthesis of coumarin derivatives via microwave assisted Pechmann reaction and biological activity of substituted coumarins. [Link]

  • ResearchGate. (2025). Scheme 22. Synthesis of 3-aminocoumarin derivatives. [Link]

  • HETEROCYCLES. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. [Link]

  • ResearchGate. (2025). One-pot synthesis of coumarin derivatives. [Link]

  • National Institutes of Health. (n.d.). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • MDPI. (2023). Design, Synthesis and In Vitro Studies of 3-Amidocoumarins as Novel Antibiofilm Agents. Pharmaceuticals. [Link]

  • MDPI. (2021). Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). 4-Aminocoumarin derivatives: synthesis and applications. New Journal of Chemistry. [Link]

  • King Khalid University. (n.d.). Preparation of Some New Coumarin Derivatives with Biological Activity. [Link]

  • IJRAR. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]

  • ResearchGate. (n.d.). Hydrolysis-Free Synthesis of 3-Aminocoumarins. [Link]

  • edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • MDPI. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. [Link]

  • ResearchGate. (2026). Reactivity of Benzofuran Derivatives. [Link]

  • Scholars Research Library. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. [Link]

  • University of Liverpool. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases. [Link]

Sources

Application Notes and Protocols for the Catalytic Alkylation of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzofuranones

The 3-oxo-2,3-dihydrobenzofuran scaffold, also known as a coumaranone, is a privileged heterocyclic motif prevalent in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an alkyl substituent at the C2 position, particularly when it bears a nitrile group, creates a chiral quaternary center, significantly enhancing the molecular complexity and potential for targeted biological interactions. These 2-alkyl-2-cyano-3-oxobenzofuranones serve as critical building blocks in medicinal chemistry, with applications in the development of novel therapeutics. This guide provides a comprehensive overview of the catalytic conditions for the alkylation of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, with a focus on practical, efficient, and stereoselective methodologies.

Strategic Approach: Phase-Transfer Catalysis for C-H Alkylation

The proton at the C2 position of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile is acidic due to the electron-withdrawing effects of the adjacent ketone and nitrile groups, making it an active methylene compound. This acidity allows for deprotonation and subsequent alkylation. Among the various methods for C-H alkylation, Phase-Transfer Catalysis (PTC) emerges as a particularly advantageous strategy for this transformation.

PTC offers a greener and more sustainable alternative to traditional methods that often require strong, hazardous bases and anhydrous polar aprotic solvents.[1] The core principle of PTC involves the use of a catalyst, typically a quaternary ammonium salt, to transport an inorganic base (like NaOH or K₂CO₃) from an aqueous or solid phase into an organic phase containing the substrate. This in situ generation of a lipophilic base facilitates the deprotonation of the active methylene compound in the organic phase, where it can then react with an alkylating agent.[2]

The advantages of employing PTC for the alkylation of 3-oxo-2,3-dihydrobenzofuran-2-carbonitrile include:

  • Mild Reaction Conditions: Avoids the use of strong and hazardous bases like sodium hydride or organometallics.

  • Operational Simplicity: The biphasic reaction system simplifies workup procedures.

  • Cost-Effectiveness: Utilizes inexpensive inorganic bases and catalysts.

  • Environmental Benignity: Reduces the need for volatile and toxic organic solvents.

  • High Yields and Selectivity: Often provides excellent yields and minimizes side reactions.

Visualizing the Catalytic Cycle

The mechanism of phase-transfer catalytic alkylation can be visualized as a cyclical process occurring at the interface of two immiscible phases.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base_aq M⁺OH⁻ (e.g., NaOH) Catalyst_org_OH Activated Catalyst (Q⁺OH⁻) Salt_aq M⁺X⁻ (e.g., NaBr) Catalyst_org_X Catalyst (Q⁺X⁻) Substrate Benzofuranone-CN (RH) Enolate Enolate (R⁻Q⁺) Substrate->Enolate H₂O AlkylatingAgent Alkyl Halide (R'X) Enolate->AlkylatingAgent SN2 Alkylation Enolate->Catalyst_org_X Regenerates Catalyst Product Alkylated Product (RR') Catalyst_org_X->Base_aq Ion Exchange Catalyst_org_OH->Substrate Deprotonation Enantioselective_Alkylation cluster_interaction Chiral Ion Pair Enolate Benzofuranone Enolate Catalyst Chiral Catalyst (Q*⁺) Enolate->Catalyst Ion Pairing Product Enantioenriched Product AlkylatingAgent Alkyl Halide (R'X) Catalyst->AlkylatingAgent Shielded Face AlkylatingAgent->Enolate Favored Attack

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydrobenzofuran-3-one scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The introduction of a nitrile group at the C2 position to form 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives further enhances the potential for these compounds to serve as versatile intermediates in drug discovery and development.[3] The cyano group is a valuable functional handle that can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.[4][5]

Conventional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and extended reaction times.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, offering significant advantages over conventional heating methods.[7][8][9] These benefits include dramatically reduced reaction times, improved yields, enhanced product purity, and often, the ability to perform reactions under solvent-free or more environmentally benign conditions.[6][7] Microwave irradiation facilitates efficient and uniform heating of the reaction mixture through dielectric heating, which directly interacts with polar molecules, leading to a rapid increase in temperature.[9]

This guide provides a detailed protocol for the microwave-assisted synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile, outlining the underlying chemical principles, a step-by-step experimental procedure, and critical operational insights for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile via microwave assistance typically proceeds through a base-catalyzed intramolecular cyclization of a suitable precursor, such as an α-aryloxy-α-cyanoacetate derivative. The reaction mechanism can be conceptualized as follows:

  • Deprotonation: A base, such as potassium carbonate or cesium carbonate, abstracts the acidic α-proton of the starting material, generating a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbonyl carbon of the ester group within the same molecule.

  • Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic intermediate, which subsequently eliminates the alkoxy group to yield the desired 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Microwave irradiation significantly accelerates this process by rapidly and efficiently heating the reaction mixture to the required temperature, thereby increasing the rate of all reaction steps.

Mechanistic Diagram

Reaction_Mechanism cluster_0 Reaction Pathway cluster_1 Microwave Irradiation Start α-aryloxy-α-cyanoacetate Carbanion Carbanion Intermediate Start->Carbanion + Base - HB+ Cyclic Cyclic Intermediate Carbanion->Cyclic Intramolecular Nucleophilic Attack Product 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Cyclic->Product - RO- MW Δ (Microwave)

Caption: Proposed mechanism for the base-catalyzed synthesis.

Experimental Protocol

This protocol details the microwave-assisted synthesis of a representative 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile derivative. Researchers should adapt this procedure based on the specific substrate and available microwave synthesis system.

Materials and Equipment
Reagent/EquipmentSpecificationsSupplier
2-(2-Formylphenoxy)acetonitrile(or other suitable precursor)Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Microwave SynthesizerDedicated laboratory unit with temperature and pressure controle.g., CEM, Biotage, Anton Paar
10 mL Microwave Process VialWith appropriate stir barInstrument Specific
Rotary EvaporatorStandard laboratory model
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄ plates
Column Chromatography SuppliesSilica gel (230-400 mesh)
Solvents for ChromatographyEthyl acetate, Hexane (HPLC grade)
Safety Precautions
  • Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[10][11] Domestic microwave ovens are not suitable and can be extremely dangerous.[10][12] Ensure the microwave is located in a well-ventilated area, away from flammable materials.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

  • Pressure and Temperature: Microwave reactions in sealed vessels can generate high pressures and temperatures.[12][14] Always operate the instrument within its specified safety limits and allow the vessel to cool completely before opening.[14]

  • Chemical Hazards: Handle all chemicals in a fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-(2-formylphenoxy)acetonitrile (1.0 mmol).

    • Add potassium carbonate (1.5 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (3 mL).

  • Microwave Irradiation:

    • Seal the vial securely with the appropriate cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows (these may require optimization):

      • Temperature: 150 °C

      • Time: 10 minutes

      • Power: Dynamic (instrument adjusts power to maintain temperature)

      • Stirring: On

    • Initiate the microwave irradiation program.

  • Reaction Workup:

    • After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) before removing it from the microwave cavity.[14]

    • Once cooled, carefully open the vial.

    • Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Synthesis Protocol A 1. Reagent Preparation (Starting Material, Base, Solvent) B 2. Microwave Irradiation (150 °C, 10 min) A->B C 3. Reaction Workup (Extraction and Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

Caption: Step-by-step workflow for the synthesis.

Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures generally increase the reaction rate but can also lead to decomposition.Screen a range of temperatures (e.g., 120-180 °C) to find the optimal balance between reaction rate and product stability.
Time Longer reaction times can increase conversion but may also result in byproduct formation.Monitor the reaction progress by TLC at different time points (e.g., 5, 10, 15 minutes) to determine the optimal reaction time.
Base The choice and amount of base can significantly impact the reaction.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and vary the molar equivalents to optimize the yield.
Solvent The polarity of the solvent affects microwave absorption and reaction kinetics.Test different high-boiling point polar aprotic solvents such as DMF, DMSO, or NMP.

Common Issues and Solutions:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Optimize reaction temperature, time, and base as described above.

    • Consider using a different precursor if the current one is not sufficiently reactive.

  • Byproduct Formation:

    • Lower the reaction temperature or shorten the reaction time.

    • Optimize the purification method to effectively separate the desired product.

  • Reaction Not Going to Completion:

    • Increase the reaction temperature or time.

    • Increase the amount of base.

    • Ensure efficient stirring during the reaction.

Conclusion

The microwave-assisted synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[6][8] This protocol provides a robust starting point for researchers to synthesize this valuable intermediate and its derivatives. By understanding the underlying principles and carefully optimizing the reaction parameters, scientists can leverage the power of microwave chemistry to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

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  • University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

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  • Zs. Nóra, et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles. Springer. Retrieved from [Link]

  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(1), 148-183. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(methylthio)-3-(het)arylacrylonitriles. The Journal of Organic Chemistry, 83(15), 8485-8493. Retrieved from [Link]

  • Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. Retrieved from [Link]

  • Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. Asian Journal of Organic Chemistry, 10(8), 1826-1845. Retrieved from [Link]

  • Bagley, M. C., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. The Journal of Organic Chemistry, 72(16), 6245-6248. Retrieved from [Link]

  • Tiwari, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34655-34676. Retrieved from [Link]

  • Kappe, C. O. (n.d.). Microwave Assisted Organic Synthesis. In Microwaves in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

  • Shinde, D. B., et al. (2012). Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 489-492. Retrieved from [Link]

  • Radi, M., et al. (2009). A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters, 50(17), 1943-1946. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). Retrieved from [Link]

  • Wang, Y., et al. (2021). Sustainable photocatalytic synthesis of 2-hydroxybenzofuran-3(2H)-ones using lead-free Cs2AgBiBr6 nanocrystals. Green Chemistry, 23(15), 5483-5489. Retrieved from [Link]

  • Miles, J. A., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Molecules, 23(4), 785. Retrieved from [Link]

  • Gomes, L. S., et al. (2025). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. ChemistrySelect, 10(12), e2024046. Retrieved from [Link]

  • Che, P. Z., et al. (2022). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 27(10), 3209. Retrieved from [Link]

  • Kletskov, A. V., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2375. Retrieved from [Link]

  • Wang, X., et al. (2019). Ligand-Promoted Non-Directed C–H Cyanation of Arenes. Angewandte Chemie International Edition, 58(38), 13390-13394. Retrieved from [Link]

  • Li, J., et al. (2022). Three‐Component Synthesis of Benzofuran‐3(2H)‐ones with Tetrasubstituted Carbon Stereocenters via Rh(III)‐Catalyzed C−H/C−C Bond Activation and Cascade Annulation. Angewandte Chemie International Edition, 61(20), e202200396. Retrieved from [Link]

  • Kumar, R., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 2-17. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Aslam, S., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(1), 389. Retrieved from [Link]

  • Lan, Y., et al. (2021). Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation. Helvetica Chimica Acta, 104(12), e2100200. Retrieved from [Link]

Sources

Application of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile in fluorescent dye synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile in Fluorescent Dye Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a highly versatile heterocyclic building block, or synthon, pivotal in the synthesis of advanced fluorescent dyes. Its unique structure, featuring a reactive methylene group activated by adjacent keto and nitrile functionalities, provides a robust platform for constructing complex, conjugated systems. This guide details the core chemical principles, provides a validated experimental protocol for the synthesis of a representative benzofuran-based dye via Knoevenagel condensation, and discusses methods for characterization and potential applications. The methodologies presented are designed to be adaptable, enabling researchers to tune the photophysical properties of the resulting fluorophores for specific applications in cellular imaging, materials science, and diagnostics.

Core Principles: The Chemistry of a Versatile Synthon

The utility of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile as a precursor for fluorescent dyes stems from its inherent chemical reactivity. The hydrogen atom at the C2 position is located on a carbon flanked by two potent electron-withdrawing groups: the carbonyl group (C=O) of the furanone ring and the nitrile group (-C≡N). This electronic arrangement significantly increases the acidity of the C2 proton, making the methylene group an "active methylene compound."[1][2]

This activation facilitates deprotonation by even a mild base (e.g., piperidine, triethylamine) to form a stable carbanion. This carbanion is a powerful nucleophile that readily participates in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation .[2][3][4]

In this reaction, the carbanion derived from the benzofuranone attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated product.[1] The introduction of an aromatic aldehyde in this reaction extends the π-conjugated system, which is the fundamental principle behind the creation of organic fluorophores.[5] The electronic nature of the substituents on the aromatic aldehyde allows for precise tuning of the dye's absorption and emission properties.[6]

Caption: General mechanism of Knoevenagel condensation for fluorescent dye synthesis.

Application Protocol: Synthesis of a Benzofuran-Derived Fluorescent Dye

This protocol describes the synthesis of (Z)-2-(4-(diethylamino)-2-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-2-carbonitrile, a representative donor-π-acceptor fluorescent dye.

Causality: The choice of 4-(diethylamino)salicylaldehyde as the aldehyde component is strategic. The diethylamino group is a strong electron-donating group (donor), and the salicylaldehyde's hydroxyl group can modulate solubility and electronic properties. This donor group, connected through the benzylidene bridge (π-system) to the electron-withdrawing benzofuranone-carbonitrile core (acceptor), creates a D-π-A architecture that is highly effective for achieving strong fluorescence and large Stokes shifts.[6]

Materials and Reagents
  • 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (FW: 159.14 g/mol )

  • 4-(Diethylamino)salicylaldehyde (FW: 193.24 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Hexane

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Experimental Workflow Diagram

G arrow arrow A 1. Reagent Combination - Dissolve reactants in anhydrous EtOH. - Add piperidine catalyst. B 2. Reaction - Reflux mixture for 2-4 hours. - Monitor progress via TLC. A->B C 3. Workup & Isolation - Cool reaction to room temp. - Remove solvent via rotary evaporation. B->C D 4. Purification - Recrystallize from EtOH or - Purify via silica gel column chromatography. C->D E 5. Characterization - Obtain NMR and Mass Spec data. - Measure UV-Vis and Fluorescence spectra. D->E F Final Product Pure Fluorescent Dye E->F

Caption: Step-by-step experimental workflow for dye synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (1.59 g, 10 mmol) and 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the mixture until all solids are dissolved. To this solution, add piperidine (0.1 mL, ~1 mmol) as a catalyst. The use of a mild base like piperidine is crucial to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the aldehyde.[1]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product spot should be highly colored and/or fluorescent under UV light and have a different Rf value than the starting materials. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the product may form upon cooling.

  • Isolation: Remove the ethanol using a rotary evaporator. The resulting crude solid can be used directly for purification.

  • Purification:

    • Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to yield the purified product as crystals.

    • Column Chromatography: If recrystallization is insufficient, dissolve the crude product in a minimal amount of DCM and purify using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

  • Drying: Collect the purified solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Piperidine is a toxic and flammable liquid; handle with care.

  • Organic solvents are flammable; avoid open flames.

Characterization and Expected Outcomes

A successfully synthesized dye should be a brightly colored solid. Its identity and purity are confirmed through standard analytical techniques, and its photophysical properties are quantified using spectroscopy. The data below are representative values for a D-π-A dye of this class.

ParameterExpected OutcomeMethod of Analysis
Appearance Bright orange to red crystalline solidVisual Inspection
Yield 75-90%Gravimetric Analysis
Purity >95%¹H NMR, ¹³C NMR, HPLC
Identity Confirmation M+H⁺ peak at ~335.14 m/zHigh-Resolution Mass Spectrometry (HRMS)
Max. Absorption (λ_abs_max) 450 - 480 nm (in Ethanol)UV-Vis Spectroscopy
Max. Emission (λ_em_max) 530 - 570 nm (in Ethanol)Fluorescence Spectroscopy
Stokes Shift 80 - 100 nmCalculated (λ_em_max - λ_abs_max)
Quantum Yield (Φ_F) Moderate to High (>0.4)Comparative method using a standard (e.g., Rhodamine 6G)

Applications and Future Development

Benzofuran-based fluorescent dyes synthesized from this precursor have a wide range of potential applications due to their favorable photophysical properties.[7]

  • Cellular Imaging: Their intrinsic fluorescence and lipophilic character can allow for passive diffusion across cell membranes, making them suitable as stains for specific organelles like the endoplasmic reticulum or lipid droplets.[8]

  • Fluorescent Probes: The core structure can be further functionalized to create targeted probes. For example, introducing specific reactive groups can allow the dye to report on the presence of ions, reactive oxygen species, or other biomolecules.[8][]

  • Materials Science: These dyes are candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) or as sensitizers in dye-sensitized solar cells (DSSCs) due to their high quantum yields and thermal stability.[10][11]

Further development can focus on introducing moieties for bioconjugation (e.g., azides or alkynes for click chemistry) or altering the electronic substituents to shift the emission further into the near-infrared (NIR) region for deep-tissue imaging applications.[12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient heat; poor quality reagents.Use fresh piperidine; ensure the reaction is at reflux temperature; check the purity of starting materials.
Multiple Products on TLC Side reactions; self-condensation of aldehyde.Reduce the amount of catalyst; shorten the reaction time; ensure the aldehyde is pure.
Difficulty in Purification Product and impurities have similar polarity.Optimize the solvent system for column chromatography; attempt recrystallization from a different solvent system (e.g., DCM/hexane).
Low Fluorescence Aggregation of the dye in solution (ACQ effect); solvent quenching.Perform measurements in a more dilute solution; test fluorescence in a range of solvents with varying polarity.

References

  • Benchchem. (n.d.). 6-Methyl-2,3-diphenyl-1-benzofuran and its Analogs as Fluorescent Probes in Cellular Imaging.
  • Gîrbea, A. S., Vasile, C. M., & Mangalagiu, I. I. (2018). A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Molecules, 23(8), 1969. Available at: [Link]

  • Ośmiałowski, B., Kędziera, D., & El-Sayed, M. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Scientific Reports, 10(1), 15339. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2014). Coumarins to Cyanines: Synthesis of Hemicyanines. ACS Chemical Biology, 9(4), 855-863. Available at: [Link]

  • (PDF) Overview on developed synthesis procedures of coumarin heterocycles. (2020). ResearchGate. Available at: [Link]

  • Scheme 3 Synthesis of benzofuran containing dye D14. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Method for the preparation of coumarin dyes. (n.d.). Google Patents.
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. (2015). ACS Publications. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar. Available at: [Link]

  • Coumarin synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lee, J., et al. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 28(9), 3804. Available at: [Link]

  • Fluorescent dye, preparation method therefor, and use thereof. (n.d.). Google Patents.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed. Available at: [Link]

  • A concise synthesis of tunable fluorescent 1,3-dihydroisobenzofuran derivatives as new fluorophores. (n.d.). Brandeis ScholarWorks. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Formulation of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

[1][2][3]

Topic: Overcoming Aqueous Solubility Barriers Compound Class:

Document ID:123

Molecular Profile & Solubility Mechanics[3]

Q: Why is this compound so difficult to dissolve in aqueous media despite having polar groups?

A: The solubility issues stem from the molecule's ability to pack tightly in the solid state and its behavior as a "cryptic" acid. Although 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile contains polar carbonyl and nitrile groups, its solubility is governed by two competing factors:

  • High Lattice Energy: The planar benzofuran core allows for strong

    
    -
    
    
    stacking interactions, while the nitrile group acts as a dipole that reinforces crystal lattice stability.[2] Breaking this lattice requires significant energy.[1][2][3]
  • Acidity of the C2-Proton: The proton at the C2 position is flanked by three electron-modifying groups: the carbonyl (C3), the nitrile (C2), and the ring oxygen. This creates a highly acidic environment (estimated pKa

    
     6.5–8.0).[2][3] In neutral water (pH 7.0) or acidic media, the compound exists primarily in its protonated, neutral form, which is highly lipophilic (LogP > 2.5) and poorly soluble.[2][3][4]
    

The Fix: You must treat this compound not as a neutral organic molecule, but as a weak acid . Solubility is pH-dependent.[1][2][3]

Solubilization Strategies (Troubleshooting Guide)

Q: I noticed precipitation when diluting my DMSO stock into PBS (pH 7.4). How do I prevent this?

A: This "crashing out" occurs because the final concentration exceeds the thermodynamic solubility of the neutral species. To resolve this, you must shift the equilibrium toward the ionized (enolate) form or shield the hydrophobic core.

Method A: pH Adjustment (The "Salt Formation" Strategy)

Best for: High-concentration stocks (>1 mM) for immediate use.[2][3]

Because the C2 proton is acidic, raising the pH slightly above the pKa will deprotonate the compound, forming a highly soluble enolate anion.

Protocol:

  • Dissolve the compound in a minimum volume of DMSO.[2][3]

  • Prepare a buffer at pH 8.0 – 8.5 (e.g., 50 mM Tris-HCl or Phosphate).[1][2][3]

  • Slowly add the DMSO stock to the buffer while vortexing.[2][3]

  • Critical Step: If precipitation persists, add a stoichiometric equivalent of mild base (e.g., 1.05 equivalents of NaOH or NaHCO

    
    ) directly to the stock solution before dilution.
    

Warning: Avoid pH > 10. While solubility increases, the nitrile group becomes susceptible to hydrolysis (converting to an amide/acid) and the benzofuran ring may undergo ring-opening degradation over time.

Method B: Cosolvent & Surfactant Systems

Best for: Biological assays where pH must remain physiological (7.4).[2][3]

If you cannot raise the pH, you must reduce the surface tension and prevent crystal nucleation.

ComponentRecommended Conc.Mechanism of Action
DMSO 1% – 5%Disrupts lattice energy; primary solvent.[1][2][3]
PEG 400 10% – 30%Acts as a cosolvent to lower the polarity of the bulk phase.[2]
Tween 80 0.1% – 0.5%Surfactant; forms micelles that encapsulate the hydrophobic drug.[1][2][3]
HP-

-CD
10% – 20% (w/v)Hydroxypropyl-

-cyclodextrin forms inclusion complexes, shielding the aromatic core.[1][2]

Formulation Protocols

Q: Can you provide a specific recipe for an animal dosing formulation (IV/IP)?

A: Yes. For in vivo studies, we recommend a Cyclodextrin-based formulation to avoid the toxicity associated with high DMSO/surfactant levels and to prevent precipitation in the bloodstream.[2]

Protocol: 20% HP-

-CD Formulation (Target Conc: 5 mg/mL)
[1][2][3]
  • Preparation of Vehicle:

    • Weigh 20 g of Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      -CD).
    • Dissolve in 80 mL of distilled water.

    • Stir until clear. Filter through a 0.22

      
      m filter.[1][2][3]
      
  • Compound Solubilization:

    • Weigh 50 mg of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

    • Pre-wetting: Add 100

      
      L of DMSO (optional, keeps DMSO <1%) or ethanol to wet the powder.[3]
      
    • Add 10 mL of the 20% HP-

      
      -CD vehicle.[1][2]
      
  • Dispersion:

    • Sonicate in a water bath at 37°C for 20–30 minutes.

    • Observation: The solution should turn from a suspension to a clear or slightly opalescent liquid.[2][3]

  • pH Check:

    • Check pH.[1][2][3][4][5] If < 7.0, adjust carefully to pH 7.5–8.0 using 0.1 N NaOH. This assists complexation by ionizing a fraction of the compound.[2][3]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your application.

SolubilizationWorkflowStartStart: 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrileSolubility IssueCheckAppWhat is the Application?Start->CheckAppInVitroIn Vitro / Cellular AssayCheckApp->InVitroInVivoIn Vivo (Animal Dosing)CheckApp->InVivoCheckpHCan pH be modified?InVitro->CheckpHStrategyCDStrategy: Complexation20% HP-beta-Cyclodextrin(Low toxicity vehicle)InVivo->StrategyCDStandard ProtocolStrategySaltStrategy: Salt FormationBuffer pH 8.0-8.5(Tris/Bicarbonate)CheckpH->StrategySaltYes (pH > 8 ok)StrategyCosolventStrategy: Cosolvent SystemDMSO + PEG400 + Tween80CheckpH->StrategyCosolventNo (Physiological pH required)SuccessStable Solution(Use within 4 hours)StrategySalt->SuccessSoluble EnolateStrategyCosolvent->SuccessMicellar/Solvent SolubilizationStrategyCD->SuccessInclusion Complex

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Stability & Storage FAQs

Q: How stable is the solubilized compound? Can I store the stock at 4°C?

A:

  • DMSO Stocks: Stable at -20°C for months.[1][2][3] Avoid repeated freeze-thaw cycles which can induce crystallization that is hard to redissolve.[1][2][3]

  • Aqueous Solutions (pH > 7): Unstable over long periods. The nitrile group is prone to hydrolysis in basic aqueous media, eventually converting to the amide (3-oxo-2,3-dihydrobenzofuran-2-carboxamide).[1][2]

    • Recommendation: Prepare aqueous dilutions fresh daily . Do not store aqueous solutions overnight, even at 4°C.

Q: My compound turned yellow upon adding NaOH. Is it degraded?

A: Not necessarily. The enolate anion of

23
  • Validation: Run a quick LC-MS.[1][2][3] If the mass peak corresponds to the parent (M-H)

    
    , the compound is intact. If you see a peak at M+18 (amide) or M+19 (acid), degradation has occurred.[3]
    

References

  • PubChem. 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (Compound Summary). National Library of Medicine.[1][2][3] Available at: [Link][3]

  • Hunt, I.Acidity of Alpha Hydrogens. University of Calgary, Department of Chemistry. (Explains pKa of

    
    -ketonitriles). Available at: [Link][3]
    
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2][3] Journal of Pharmacy and Pharmacology.[1][2][3] (Basis for HP-

    
    -CD protocols). Available at: [Link]
    

Controlling temperature to minimize degradation of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling temperature to minimize the degradation of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Introduction

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its utility is often hampered by its inherent instability, particularly its sensitivity to thermal degradation. This guide provides a framework for understanding and mitigating these degradation pathways, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile?

A1: Visual inspection may reveal a color change in the solid material or solution, often turning from a pale yellow to a darker brown or orange hue. In solution, the appearance of precipitates can also indicate the formation of insoluble degradation products. Analytically, techniques like HPLC can show the emergence of new peaks, while a decrease in the main peak's area suggests a loss of the parent compound.[1][2]

Q2: At what temperature should I store my solid sample of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile?

A2: For long-term storage, it is recommended to keep the solid compound at or below -20°C in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[3][4] For short-term storage (days to a week), refrigeration at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture ingress.[4]

Q3: How does temperature affect the stability of this compound in solution?

A3: The rate of degradation in solution is significantly influenced by temperature. Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of decomposition reactions.[5][6][7] The choice of solvent can also play a crucial role. Protic solvents, in particular, may facilitate degradation pathways such as hydrolysis of the nitrile group or enolization followed by decomposition.

Q4: What is the recommended temperature range for setting up reactions involving this compound?

A4: Whenever possible, reactions should be set up at or below room temperature. If heating is necessary, it should be done cautiously and for the shortest duration possible. The optimal temperature will be reaction-specific, but it is advisable to perform initial small-scale trials at various temperatures to determine the threshold for significant degradation. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid Discoloration of the Reaction Mixture Upon Heating
Potential Cause Troubleshooting Step Scientific Rationale
Thermal Decomposition 1. Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider extending the reaction time instead of increasing the temperature. 2. Use a more dilute solution: High concentrations can sometimes lead to self-catalytic degradation pathways. 3. Degas the solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas (N₂ or Ar) prior to use.Many organic molecules, especially those with multiple functional groups, are susceptible to thermal decomposition.[3] Reducing the thermal energy input slows down these unwanted side reactions.[5][6][7] Oxidative degradation can also be a factor, which is minimized in an oxygen-free environment.
Solvent-Mediated Degradation 1. Screen alternative solvents: If using a protic solvent (e.g., methanol, ethanol), switch to an aprotic solvent (e.g., THF, acetonitrile, toluene) if the reaction chemistry allows. 2. Ensure anhydrous conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere.Protic solvents can participate in degradation pathways such as hydrolysis or solvolysis. Aprotic solvents are less likely to be directly involved in the decomposition of the solute. Water can act as a nucleophile, leading to the hydrolysis of the nitrile or other functional groups.
Issue 2: Low Yield and Multiple Unidentified Byproducts in the Final Product
Potential Cause Troubleshooting Step Scientific Rationale
On-Column Degradation During Purification 1. Use a less acidic or basic stationary phase: If using standard silica gel, consider deactivating it with a small amount of a neutral agent like triethylamine in the eluent, or use a more inert stationary phase like alumina. 2. Maintain a cold column: Run the column chromatography in a cold room or with a jacketed column to keep the temperature low. 3. Minimize purification time: Work efficiently to reduce the time the compound spends on the stationary phase.The stationary phase in chromatography can have acidic or basic sites that may catalyze degradation.[8] Lowering the temperature will decrease the rate of any on-column decomposition.[9]
Degradation During Workup 1. Use mild workup conditions: Avoid strong acids or bases during extraction. Use saturated sodium bicarbonate and brine washes where appropriate. 2. Keep extracts cold: Perform extractions using cold solvents and keep the separatory funnel in an ice bath.The compound may be sensitive to pH changes. Exposure to strong acids or bases, even for a short period, can catalyze degradation. As with all steps, lower temperatures are beneficial for stability.

Experimental Protocols

Protocol 1: General Handling and Storage of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile
  • Receiving and Initial Storage: Upon receipt, immediately store the compound in a freezer at -20°C or below. The container should be tightly sealed.

  • Weighing and Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • For highly sensitive applications, perform weighing and dispensing inside an inert atmosphere glovebox.[3][10]

    • If a glovebox is not available, work quickly in a fume hood with a gentle stream of inert gas over the sample.

  • Inert Atmosphere Techniques:

    • Utilize Schlenk lines and appropriate glassware for reactions requiring an inert atmosphere.[10][11]

    • Use septa-sealed flasks and transfer solutions via syringe.[12]

  • Solvent Preparation:

    • Use anhydrous solvents for all solutions.

    • Degas solvents by sparging with nitrogen or argon for at least 15-20 minutes before use.

Protocol 2: Monitoring Degradation by HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[2]

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to obtain a baseline chromatogram.

  • Temperature Stress Study:

    • Divide the stock solution into several vials.

    • Keep one vial at the recommended storage temperature (e.g., 4°C) as a control.

    • Place the other vials at different elevated temperatures (e.g., room temperature, 40°C, 60°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), take an aliquot from each vial and analyze by HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation. Quantify the percentage of remaining compound at each time point and temperature.

Visualizing Degradation and Mitigation Strategies

Degradation_Pathway cluster_compound 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile cluster_stressors Stress Factors cluster_degradation Degradation Products cluster_mitigation Mitigation Strategies Compound Stable Compound Temperature Elevated Temperature Solvent Protic Solvents / Water Atmosphere Oxygen / Light Degradation Degraded Products (e.g., hydrolysis, oxidation, polymerization) Temperature->Degradation Accelerates reaction rates Solvent->Degradation Participates in reaction Atmosphere->Degradation Induces oxidation LowTemp Low Temperature Storage & Reactions LowTemp->Temperature Counteracts InertSolvent Anhydrous Aprotic Solvents InertSolvent->Solvent Avoids InertAtmosphere Inert Atmosphere (N2/Ar) InertAtmosphere->Atmosphere Excludes

Sources

Technical Support Center: Catalyst Selection for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for maximizing selectivity and yield in this challenging synthesis. The core of this reaction involves a base-catalyzed intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, which requires careful control of conditions to achieve the desired outcome.

This document moves from general frequently asked questions to specific, in-depth troubleshooting scenarios to help you navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and catalyst selection for preparing 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Q1: What is the most common synthetic strategy for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile?

A1: The most direct and convergent route is the intramolecular cyclization of a suitable precursor, typically a 2-hydroxyphenyl α-cyano ketone derivative. This reaction is fundamentally a base-catalyzed intramolecular nucleophilic addition of the phenoxide onto the ketone, followed by cyclization and tautomerization, or a related Thorpe-Ziegler type condensation. The choice of base or catalyst is the most critical parameter influencing the reaction's success and selectivity.

Q2: What is the fundamental difference between using a simple inorganic base versus an organocatalyst for this reaction?

A2: The choice depends on your synthetic goal, particularly if chirality is a factor.

  • Inorganic/Organic Bases (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH): These are primarily used for promoting the cyclization to form a racemic or achiral product. Their main function is to deprotonate the most acidic proton (the phenolic hydroxyl group and/or the α-carbon) to initiate the intramolecular reaction. They are cost-effective and suitable for large-scale synthesis where stereochemistry at the C2 position is not a concern.

  • Chiral Organocatalysts (e.g., Cinchona alkaloids, thioureas, squaramides): These are employed for asymmetric synthesis to produce an enantioenriched product. These catalysts operate through bifunctional activation; they can deprotonate the substrate while simultaneously using hydrogen bonding to orient the molecule within a chiral environment, thereby directing the nucleophilic attack to one face of the prochiral center.[1][2][3] This is essential for drug development applications where a single enantiomer is required.

Q3: My starting material is a salicylonitrile. How can I prepare the necessary precursor for cyclization?

A3: Starting from salicylonitrile, a common method to build the precursor is through O-alkylation with a suitable α-halo ketone or an equivalent electrophile. However, a more robust method involves the protection of the phenol, followed by functionalization at the nitrile position and subsequent cyclization. A well-established route to similar benzofuran-3(2H)-ones involves the reaction of 2-hydroxybenzoic acids, which can be converted to 2-hydroxyphenyl ketones.[4][5]

Section 2: Catalyst & Base Selection Guide

The selection of the appropriate catalyst or base is paramount for maximizing selectivity. Selectivity in this context refers to chemoselectivity—favoring the desired cyclization over potential side reactions.

Catalyst/Base TypeExamplesPrimary ApplicationKey Strengths & Mechanistic InsightsPotential Weaknesses
Weak Inorganic Bases K₂CO₃, Cs₂CO₃General-purpose cyclization (racemic)Mild, cost-effective, and generally selective for phenoxide formation. Cesium carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which promotes intramolecular reactions.May require higher temperatures; can be slow. Not suitable for asymmetric synthesis.
Strong Non-nucleophilic Organic Bases DBU, DBNRapid cyclization (racemic)Highly efficient at deprotonation, often leading to faster reaction rates at lower temperatures.[6] Homogeneous, providing good reproducibility.Can promote side reactions like elimination or decomposition if the substrate is sensitive. Higher cost.
Strong Hydride Bases NaH, KHIrreversible deprotonation (racemic)Provides irreversible deprotonation of the phenol and α-carbon, driving the reaction to completion. Useful for less reactive substrates.Highly reactive and moisture-sensitive. Requires strictly anhydrous conditions. Can lead to undesired side reactions if not controlled.
Chiral Bifunctional Catalysts Quinine/Quinidine derivatives, Thioureas, SquaramidesAsymmetric cyclization (enantioselective)Creates a chiral environment to control the stereochemistry of the newly formed C2 center.[1][3][7] Often operates at low catalyst loadings under mild conditions.Catalyst synthesis can be complex and expensive. Optimization is often required for new substrates.

Section 3: Troubleshooting Guide

This section provides solutions to common experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield
Q: I am not observing any formation of the desired 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. My starting material is either unreacted or has decomposed. What are the likely causes and how can I fix this?

A: This is a common issue that can typically be traced back to one of three areas: the base/catalyst, the reaction conditions, or the stability of the starting material.

Probable Cause 1: Ineffective Deprotonation (Base is too weak).

  • Why it happens: The intramolecular cyclization requires the formation of a nucleophile, which is typically the carbanion at the α-position to the nitrile. If the base is not strong enough to deprotonate this carbon, the reaction will not proceed. While the phenolic proton is more acidic, subsequent deprotonation of the α-carbon is necessary for the key C-C bond formation in some proposed mechanisms related to the Thorpe-Ziegler pathway.[8][9][10]

  • Solution Protocol:

    • Switch to a Stronger Base: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride base like NaH.

    • Screen Solvents: The effectiveness of a base is highly dependent on the solvent. In aprotic polar solvents like DMF or DMSO, the basicity of weaker bases is enhanced.

    • Increase Temperature: If using a weaker base, increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier. Monitor for decomposition.

Probable Cause 2: Reaction Conditions are Not Optimal.

  • Why it happens: Temperature and solvent play a crucial role. The transition state for the cyclization may be sterically hindered, requiring thermal energy. The solvent must also be able to dissolve the substrate and the base/catalyst system effectively.

  • Solution Protocol:

    • Solvent Screening: Test a range of anhydrous aprotic solvents. Start with THF or Dioxane, and if solubility or rate is an issue, move to more polar options like DMF, DMSO, or Acetonitrile.

    • Temperature Gradient: Run the reaction at several different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimal point between reaction rate and substrate/product stability.

Probable Cause 3: Substrate or Product Instability.

  • Why it happens: The β-ketonitrile moiety in the product can be unstable, especially under harsh basic or acidic conditions during workup, leading to decomposition or reversion to the starting material.

  • Solution Protocol:

    • Use Milder Bases: If you suspect decomposition, switch to a milder base like Cs₂CO₃, which is known to be effective yet gentle for intramolecular cyclizations.

    • Careful Workup: Quench the reaction by carefully adding it to a cooled, weakly acidic solution (e.g., saturated NH₄Cl) rather than a strong acid.[8] This neutralizes the base without causing harsh hydrolysis of the product.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, which can be promoted by strong bases.[11]

Troubleshooting_Low_Yield cluster_base Base/Catalyst Issues cluster_conditions Condition Optimization cluster_stability Stability Issues start Low or No Yield Observed check_base Is the base strong enough? start->check_base base_no No check_base->base_no Check acidity of α-proton base_yes Yes check_base->base_yes check_conditions Are reaction conditions (solvent, temp) optimal? cond_no No check_conditions->cond_no cond_yes Yes check_conditions->cond_yes check_stability Is the substrate/product stable? stab_no No check_stability->stab_no solution_base Action: 1. Use stronger base (DBU, NaH). 2. Switch to polar aprotic solvent (DMF, DMSO). 3. Increase temperature. base_no->solution_base base_yes->check_conditions solution_cond Action: 1. Screen solvents (THF, DMF, MeCN). 2. Run temperature gradient experiment. cond_no->solution_cond cond_yes->check_stability solution_stab Action: 1. Use milder base (Cs₂CO₃). 2. Perform gentle workup (sat. NH₄Cl). 3. Use inert atmosphere. stab_no->solution_stab

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products / Low Selectivity
Q: My reaction produces a mixture of compounds, including what appears to be a hydrolyzed nitrile (amide/acid) and a larger, dimeric species. How can I improve the selectivity for the desired cyclized product?

A: Low selectivity is a classic problem in this type of reaction, often stemming from competing reaction pathways.

Probable Cause 1: Nitrile Hydrolysis.

  • Why it happens: The nitrile group is susceptible to hydrolysis to the corresponding amide and then carboxylic acid, especially in the presence of strong bases and trace amounts of water.

  • Solution Protocol:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Running the reaction under a rigorously inert atmosphere is critical.

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

    • Use a Non-Hydrolytic Base: Bases like NaH are often preferred in this regard as they are consumed irreversibly and do not introduce a nucleophilic counter-ion that could attack the nitrile.

Probable Cause 2: Intermolecular Condensation (Dimerization).

  • Why it happens: If the concentration of the starting material is too high, the deprotonated α-carbon of one molecule can attack the ketone of another molecule before it has a chance to cyclize intramolecularly. This is a common issue in Thorpe-Ziegler type reactions.[8]

  • Solution Protocol:

    • Apply High-Dilution Conditions: Run the reaction at a much lower concentration (e.g., 0.01 M to 0.05 M). This statistically favors the intramolecular pathway over the intermolecular one.

    • Slow Addition: Use a syringe pump to add the substrate solution slowly to a solution of the base over several hours. This keeps the instantaneous concentration of the substrate very low, further promoting intramolecular cyclization.

Probable Cause 3: Alternative Cyclization (Thorpe-Ziegler vs. Dieckmann).

  • Why it happens: If your precursor has other electrophilic sites, such as an ester, the base could initiate a competing Dieckmann condensation. The regioselectivity is determined by which nucleophile-electrophile pairing is kinetically and thermodynamically favored.

  • Solution Protocol:

    • Careful Precursor Design: Ensure the precursor is designed to favor the desired 5-exo-trig cyclization.

    • Temperature Control: Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the desired intramolecular cyclization.

Section 4: Experimental Protocols & Methodologies

This section provides a foundational, step-by-step protocol for the base-catalyzed synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile.

Protocol 1: General Procedure for Base-Catalyzed Intramolecular Cyclization

Disclaimer: This is a generalized protocol based on related transformations and should be optimized for your specific substrate.

Materials:

  • Precursor (e.g., 2-(cyanomethoxy)acetophenone)

  • Anhydrous base (e.g., Cs₂CO₃, NaH, or DBU)

  • Anhydrous solvent (e.g., THF, DMF, or Acetonitrile)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware, dried in an oven and cooled under inert gas.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a positive pressure of Argon.

  • Reagent Addition (Method A for Cs₂CO₃/DBU):

    • To the flask, add the precursor (1.0 equiv) and anhydrous solvent (to achieve 0.05 M concentration).

    • Begin stirring and add the base (e.g., Cs₂CO₃, 1.5 equiv; or DBU, 1.2 equiv) portion-wise at room temperature.

  • Reagent Addition (Method B for NaH):

    • To the flask, add NaH (1.2 equiv, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.

    • Add anhydrous solvent (e.g., THF) to the NaH.

    • In a separate flask, dissolve the precursor (1.0 equiv) in the same anhydrous solvent.

    • Using a syringe pump, add the precursor solution to the NaH suspension over 2-4 hours at 0 °C or room temperature.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature to 80 °C).

    • Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material spot and the appearance of a new, more polar spot for the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Caption: General experimental workflow for the synthesis.

Proposed Reaction Mechanism

The base-catalyzed intramolecular cyclization proceeds via the formation of a key nucleophilic intermediate. The exact mechanism can vary, but a plausible pathway is depicted below.

Mechanism Start Precursor (2-Hydroxy-α-cyanoacetophenone) Phenoxide Phenoxide Intermediate Start->Phenoxide 1. Deprotonation (Phenol) Base Base (B⁻) Enolate Enolate Intermediate (Key Nucleophile) Phenoxide->Enolate 2. Deprotonation (α-Carbon) Cyclized Cyclized Intermediate (Alkoxide) Enolate->Cyclized 3. Intramolecular Attack (5-exo-trig) Product Product (3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile) Cyclized->Product 4. Protonation ProtonSource H-B

Caption: Proposed mechanism for base-catalyzed cyclization.

References

  • Reddy, B. V. S., et al. (2015). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. Journal of Organic Chemistry. Available at: [Link]

  • Correa, A., et al. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry. Available at: [Link]

  • Nosair, A. M., et al. (2025). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Microbial Cell Factories. Available at: [Link]

  • Correa, A., et al. (2025). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Symmetry. Available at: [Link]

  • Rybicka-Jasińska, K., et al. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters. Available at: [Link]

  • Sobia, T., et al. (2026). Recent Advances on Asymmetric Synthesis of Benzofused Six-Membered Oxygen-Containing Heterocycles (2020–2025). Synthesis. Available at: [Link]

  • Belokon', Y. N., et al. (2002). Catalytic asymmetric synthesis of O-acetyl cyanohydrins from KCN, Ac2O and aldehydes. Chemical Communications. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC. Available at: [Link]

  • Hu, Y., et al. (2025). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica. Available at: [Link]

  • Bolm, C., et al. (2013). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters. Available at: [Link]

  • Dudley, M. E., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Jiang, H., et al. (2015). DBU-promoted carboxylative cyclization of o-hydroxy- and o-acetamidoacetophenone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Barraja, P., et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Kazantsev, A. V., et al. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. Available at: [Link]

  • Rokita, S. E., et al. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. Journal of Organic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Journal of the Iranian Chemical Society. Available at: [Link]

  • Zhang, J., et al. (2018). Copper-Catalyzed Chemoselective Cyclization Reaction of 2-Isocyanoacetophenone: Synthesis of 4-Hydroxyquinoline Compounds. Journal of Organic Chemistry. Available at: [Link]

  • Lan, Y., et al. (2021). Elucidating the mechanism and origins of selectivity on catalyst-dependent cyclization reactions to form polycyclic indolines from a theoretical study. Scientific Reports. Available at: [Link]

  • Kirby, A. J., et al. (2025). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN – Cyanohydrin Formation. Retrieved from [Link]

  • Singh, A., & Bakshi, D. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. Available at: [Link]

  • Li, J. J. (2002). Thorpe-Ziegler reaction. Name Reactions. Available at: [Link]

  • Jain, S. C., & Bhardwaj, B. (2014). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. Available at: [Link]

  • Bolm, C., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Communications Chemistry. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Beller, M. P., & Koert, U. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Komeyama, K., et al. (2022). Synthesis of cyanooxovanadate and cyanosilylation of ketones. RSC Advances. Available at: [Link]

  • Lin, S., et al. (2025). Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Journal of the American Chemical Society. Available at: [Link]

  • Bass, R. J. (1976). Synthesis of chromones by cyclization of 2-hydroxyphenyl ketones with boron trifluoride–diethyl ether and methanesulphonyl chloride. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Reddy, C. R., et al. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

Sources

Strategies to stabilize the keto form of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to ensure its stability in the desired keto form. As a β-ketonitrile integrated into a cyclic system, this molecule is susceptible to keto-enol tautomerism, a phenomenon that can significantly impact its reactivity, solubility, and biological activity.

This document provides in-depth, field-proven insights and troubleshooting protocols to help you control the tautomeric equilibrium and stabilize the keto form of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile in your experiments.

Understanding the Core Challenge: Keto-Enol Tautomerism

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile can exist as two distinct, interconverting isomers: the keto form and the enol form. This equilibrium is not a resonance phenomenon; tautomers are true constitutional isomers that differ in the placement of a proton and a double bond.[1][2] For most simple ketones, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2][3] However, the unique structural features of this molecule, including the α-cyano group and the benzofuran ring, can influence this balance.

The enol form, while often the minor component, can be stabilized by factors such as conjugation or intramolecular hydrogen bonding, potentially altering the compound's intended chemical behavior.[1][3] Controlling this equilibrium is therefore critical for reproducible experimental outcomes.

KetoEnolEquilibrium cluster_Keto Keto Tautomer (Favored) cluster_Enol Enol Tautomer cluster_Factors Stabilizing Factors for Keto Form Keto 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (Keto Form) Enol 3-Hydroxybenzofuran-2-carbonitrile (Enol Form) Keto->Enol Enolization (Acid/Base Catalyzed) Factor1 Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Factor1->Keto Shifts Equilibrium Factor2 Slightly Acidic pH (e.g., pH 4-6) Factor2->Keto Shifts Equilibrium Factor3 Low Temperature Factor3->Keto Slows Interconversion

Figure 1: The keto-enol equilibrium of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile and key factors that stabilize the desired keto form.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my compound, but my NMR spectrum shows two sets of peaks. What is happening?

A1: You are observing both the keto and enol tautomers in solution. The presence of distinct sets of peaks indicates that the interconversion between the two forms is slow on the NMR timescale.[4] This is common for β-dicarbonyl and related compounds. The key is to now manipulate your experimental conditions to shift the equilibrium to favor the single, desired keto species.

Q2: Which solvent should I use to maximize the concentration of the keto form?

A2: The choice of solvent is the most critical factor in controlling the keto-enol equilibrium. Polar solvents tend to stabilize the keto form, which is generally more polar than the enol form.[4][5]

  • Recommended Solvents: For maximizing the keto tautomer, polar aprotic solvents are highly recommended.

    • Dimethyl sulfoxide (DMSO): Excellent choice. Its high polarity and hydrogen bond accepting character effectively solvate and stabilize the keto form.

    • Acetonitrile: Another strong candidate that favors the keto tautomer.[5]

  • Solvents to Use with Caution:

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): While polar, these solvents can act as both hydrogen bond donors and acceptors, potentially catalyzing the interconversion and, in some cases, stabilizing the enol form through hydrogen bonding.[3] Water, in particular, has been shown to favor the keto form in some systems but can accelerate tautomerization.[1]

    • Non-Polar Solvents (e.g., Chloroform, Toluene, Carbon Tetrachloride): These solvents are generally not recommended. They tend to stabilize the less polar enol form, which can form a stable intramolecular hydrogen bond.[1][5][6]

Table 1: Influence of Solvent Polarity on Keto-Enol Equilibrium (General Trends for β-Dicarbonyls)

Solvent ClassExample SolventsExpected Predominant FormRationale
Polar Aprotic DMSO, Acetonitrile, DMFKeto Strong dipole-dipole interactions stabilize the more polar keto tautomer.[3][5]
Polar Protic Water, Methanol, EthanolKeto (often)Can stabilize the keto form but may also catalyze rapid interconversion.[1][3]
Non-Polar Toluene, CCl₄, HexaneEnolThe less polar enol form, stabilized by intramolecular H-bonding, is favored.[1][6]

Q3: How does pH affect the stability of the keto form?

A3: Both acid and base can catalyze keto-enol tautomerization.[1][7] To stabilize the keto form, the goal is to minimize the rate of this catalyzed interconversion.

  • Slightly Acidic to Neutral Conditions (pH 4-7): This range is often optimal. It avoids strong base-catalyzed enolate formation and strong acid-catalyzed enolization.[2][8] For biological assays, using a buffer in this range (e.g., phosphate or acetate buffer) is recommended.

  • Strongly Basic Conditions (pH > 9): Avoid these conditions. A strong base will deprotonate the α-carbon, forming a resonance-stabilized enolate, which upon quenching will yield a mixture of keto and enol forms.[2]

  • Strongly Acidic Conditions (pH < 2): While acidic conditions can favor the keto form, a high concentration of acid will accelerate the rate of tautomerization, meaning the equilibrium is reached faster.[8][9] This may be undesirable if you need to kinetically trap the keto form.

A study on polyvinylpyrrolidone (PVP) demonstrated that its keto tautomer was stable under acidic conditions (pH 4), while the enol form predominated at neutral and alkaline pH.[10] This principle can be applicable to other carbonyl-containing systems.

Troubleshooting Guide

Problem: My product is showing significant enol content (>10%) even in DMSO.

This indicates that other factors are contributing to enol stability or that the system has not yet reached its preferred equilibrium state.

Troubleshooting Start High Enol Content Detected in Polar Aprotic Solvent Check_Temp Is the solution at elevated temperature? Start->Check_Temp Check_pH Is the solution pH neutral or slightly acidic? Check_Temp->Check_pH No Action_Cool Action: Cool the solution to room temperature or below (0-4°C). Re-analyze. Check_Temp->Action_Cool Yes Check_Purity Are there any basic or acidic impurities in the sample? Check_pH->Check_Purity Yes Action_Buffer Action: Use a co-solvent with a non-reactive buffer (e.g., pH 5 acetate). Re-analyze. Check_pH->Action_Buffer No Action_Purify Action: Re-purify the compound. Use a final wash with a non-polar solvent to remove polar impurities. Check_Purity->Action_Purify Yes End Keto Form Stabilized Check_Purity->End No Action_Cool->End Action_Buffer->End Action_Purify->End

Figure 2: A troubleshooting workflow for addressing unexpected high enol content in solution.

1. Assess Temperature

  • Causality: Higher temperatures provide the activation energy needed for tautomeric interconversion, accelerating the process and potentially shifting the equilibrium.

  • Protocol: Ensure your solution is maintained at or below standard room temperature (20-25°C). If stability is still an issue, consider preparing and storing the solution at a lower temperature (e.g., 4°C). This will significantly slow the rate of enolization.

2. Verify pH and Purity

  • Causality: Trace amounts of acidic or basic impurities from the synthesis or workup (e.g., residual triethylamine, HCl, or NaOH) can act as catalysts for enolization.[1]

  • Protocol:

    • If possible, measure the apparent pH of your stock solution.

    • If impurities are suspected, re-purify the solid compound. Techniques like recrystallization or column chromatography are effective.

    • Consider adding a non-nucleophilic, weak acid (e.g., a small amount of acetic acid) to ensure the solution is not basic, but monitor for any unwanted side reactions.

Experimental Protocol: NMR Analysis of Tautomeric Ratio

This protocol provides a definitive method to quantify the ratio of keto to enol forms in your solution.

Objective: To determine the percentage of keto and enol tautomers of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile in a given solvent.

Materials:

  • 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (high purity)

  • Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Acetonitrile-d₃)

  • NMR tubes

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key Signals to Observe:

      • Keto Form: Look for a characteristic singlet for the proton at the α-carbon (C2). This peak's chemical shift will be highly dependent on the solvent.

      • Enol Form: Look for a characteristic signal for the hydroxyl (-OH) proton. This peak is often broad and its chemical shift is highly variable. The vinyl proton signal, if present, would be a sharper singlet. The absence of a peak for the α-proton is also indicative of the enol form.

  • Data Analysis and Quantification:

    • Integrate the area of a well-resolved, unique peak for the keto form (e.g., the α-proton) and a unique peak for the enol form.

    • Calculate the percentage of each tautomer using the following formula:

      % Keto = [Integration(Keto Peak) / (Integration(Keto Peak) + Integration(Enol Peak))] x 100

      % Enol = [Integration(Enol Peak) / (Integration(Keto Peak) + Integration(Enol Peak))] x 100

  • Self-Validation:

    • Run the experiment in at least two different solvents, one polar aprotic (e.g., DMSO-d₆) and one non-polar (e.g., CDCl₃).

    • The results should align with established theory: a significantly higher percentage of the keto form is expected in the polar aprotic solvent.[4][5][11] This validates both the experimental technique and the understanding of the system's behavior.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • ResearchGate. (2025, August 6). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Wiley Online Library. (2010, May 11). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. [Link]

  • ResearchGate. Keto – Enol Tautomerism of Temperature and pH Sensitive Hydrated Curcumin Nanoparticles, Their Role as Nanoreactors, and Compatibility with Blood Cells | Request PDF. [Link]

  • National Center for Biotechnology Information. (2024, February 2). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. [Link]

  • ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

  • SciSpace. (2010, December). Solvent effects on the keto-enol tautomeric equilibrium of tetronic and ethyl acetoacetate carbon acids: a theoretical study. [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters. [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

  • Oregon State University. (2020, May 5). Keto/Enol Tautomerization. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • National Center for Biotechnology Information. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • YouTube. (2024, May 9). Keto-Enol Tautomerism. [Link]

Sources

Validation & Comparative

Interpreting 1H NMR of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting 1H NMR chemical shifts of 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (also known as 2-cyanobenzofuran-3(2H)-one) represents a unique challenge in spectral interpretation due to its highly acidic


-proton at the C2 position.[1] Unlike stable benzofuranones, this molecule exists in a dynamic keto-enol equilibrium that can drastically alter its 1H NMR signature depending on solvent choice and concentration.

This guide provides a comparative analysis against structural analogs (the parent coumaranone and the ethyl ester derivative) to establish a diagnostic baseline. It is designed for medicinal chemists and structural biologists requiring definitive identification of this scaffold.

Part 1: Structural Analysis & Tautomeric Equilibrium[1][2]

The core difficulty in characterizing this molecule is the "Vanishing Proton" phenomenon . The proton at C2 is flanked by two electron-withdrawing groups (carbonyl and nitrile), reducing its pKa significantly. This facilitates rapid tautomerization between the keto form (observable C2-H) and the enol form (observable OH, no C2-H).[1]

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the resulting spectral consequences.

Tautomerism Keto Keto Form (Major in CDCl3) Diagnostic: Singlet @ ~5.9 ppm Enol Enol Form (Stabilized in DMSO/Polar) Diagnostic: OH Broad Singlet Keto->Enol Tautomerization (Fast Exchange) Anion Enolate Anion (Base Catalyzed) Keto->Anion -H+ (Basic Impurities) Enol->Keto

Figure 1: The keto-enol tautomerism of 2-cyanobenzofuran-3(2H)-one.[1][2][3][4][5] In non-polar solvents (CDCl3), the keto form is often favored, whereas polar H-bond accepting solvents (DMSO-d6) may stabilize the enol or broaden the C2-H signal via exchange.

Part 2: Comparative NMR Analysis

To accurately assign the chemical shifts, we compare the target molecule against two validated standards: the unsubstituted parent (Benzofuran-3(2H)-one ) and the ester analog (Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate ).[1]

Table 1: Comparative Chemical Shift Data (CDCl3, 400-600 MHz)
Proton AssignmentParent Scaffold (Coumaranone)Ester Analog (COOEt)Target Molecule (CN) Spectral Characteristic
C2-H (Methine) 4.64 ppm (s)5.62 ppm (s)~5.90 – 6.10 ppm (s)*Diagnostic Peak. Significant downfield shift due to Nitrile anisotropy and induction.[1]
C4-H (Aromatic) 7.60 – 7.70 ppm (d)7.64 ppm (t/m)7.75 – 7.85 ppm (d)Deshielded by adjacent Carbonyl (C=O).[1]
C6-H (Aromatic) 7.10 – 7.20 ppm (t)7.20 – 7.30 ppm (m)7.35 – 7.45 ppm (t)Typical aromatic triplet.[1]
C5/C7-H 7.00 – 7.15 ppm (m)7.10 – 7.20 ppm (m)7.20 – 7.30 ppm (m)Often overlapping multiplet region.[1]
Enol -OH N/A~13.0 ppm (if enolized)10.0 – 14.0 ppm (br)Only visible in enol form; highly variable and exchangeable.[1]

*Note: The C2-H peak of the target is prone to disappearance if the sample contains trace moisture or base, which catalyzes deuterium exchange with the solvent (CDCl3).

Detailed Interpretation Logic
  • The C2-H Singlet (The "Litmus Test"):

    • In the Ester Analog , this proton appears at 5.62 ppm .[3]

    • The Nitrile group is more electron-withdrawing than the ester.[1] Based on additive substituent constants (Curphy-Morrison), a nitrile alpha-proton shifts downfield by an additional +0.3 to +0.5 ppm relative to an ester.[1]

    • Expectation: Look for a sharp singlet between 5.90 and 6.10 ppm .[1]

    • Warning: If this peak is absent, do not assume the synthesis failed. Check for a broad peak >10 ppm (Enol) or run the sample in anhydrous CDCl3.

  • The Aromatic Region (7.0 - 7.9 ppm):

    • The proton at C4 (closest to the ketone) is the most deshielded aromatic proton, typically appearing as a doublet or doublet-of-doublets around 7.8 ppm .[1]

    • The remaining three protons form a complex pattern. C5 and C6 often appear as triplets/multiplets, while C7 (ortho to oxygen) is more shielded, appearing upfield around 7.2 ppm .

Part 3: Experimental Protocols

To ensure reproducible spectral data, the synthesis and sample preparation must minimize enolization and hydrolysis.

Workflow Diagram: Synthesis & Analysis

Workflow Start Start: Salicylaldehyde + Chloroacetonitrile / Malononitrile Step1 Cyclization (Base Catalyzed) K2CO3 / DMF Start->Step1 Step2 Acid Quench (Critical) Neutralize to pH 6-7 Step1->Step2 Prevents Ring Opening Isolate Isolation: Extract in EtOAc Dry over Na2SO4 Step2->Isolate NMR_Prep NMR Prep: Use CDCl3 (fresh) Avoid DMSO if Keto form desired Isolate->NMR_Prep

Figure 2: Synthetic workflow emphasizing the acid quench to prevent hydrolysis of the nitrile or ring-opening.

Protocol 1: Synthesis via Cyclization

Based on modified Krapcho/Salicylaldehyde methods.[1]

  • Reactants: Combine Salicylaldehyde (1.0 eq) with 2-Chloroacetonitrile (1.1 eq) and Potassium Carbonate (2.0 eq) in DMF.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (The aldehyde spot will disappear; a new polar spot will appear).

  • Quench (Critical): Pour the mixture into ice water. Acidify carefully with dilute HCl to pH 5-6. This ensures the phenol is protonated if ring opening occurred, but primarily precipitates the benzofuranone.

  • Purification: Recrystallize from Ethanol/Hexane. Avoid silica chromatography if possible, as the acidity of silica can catalyze tautomerism or hydrolysis.

Protocol 2: NMR Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) filtered through basic alumina if the sample is acid-sensitive, though for this molecule, slightly acidic CDCl3 is preferred to stabilize the keto form.

  • Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL). High concentration favors the keto form in non-polar solvents.

  • Troubleshooting: If the spectrum shows broad lines or missing peaks:

    • Add a drop of D2O : If the OH peak disappears and the C2-H remains, you have the keto form.

    • Switch to Acetone-d6 : This often resolves rapid exchange broadening seen in CDCl3.[1]

References
  • Benzofuran-3(2H)

    • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Hu et al. (2025). ResearchGate. Link

  • Ester Analog Data (Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate)

    • Synthesis of 3-(2-Oxo-2-phenylethyl)isobenzofuran-1(3H)-one.[1] Beilstein J. Org. Chem. (2012). (Confirming C2-H shift at 5.62 ppm). Link

  • Tautomerism in 2-Substituted Benzofurans

    • Tautomerism in 2-Cyano-3-hydroxyquinoline (Analogous System). BenchChem Technical Guide. Link

  • General Chemical Shift Tables

    • 1H NMR Chemical Shifts of Heterocycles. University of Illinois / LibreTexts. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Molecule: 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile (also known as 2-cyano-3-coumaranone) is a reactive


-ketonitrile intermediate. Its structure combines a benzofuranone core with a nitrile moiety.[1]

The Hazard Profile: Unlike simple solvents, this compound presents a dual-threat profile:

  • Chemical Reactivity: The proton at the C2 position is highly acidic (enolizable). In the presence of moisture or bases, it can undergo tautomerization or hydrolysis. Crucially, contact with strong acids can liberate Hydrogen Cyanide (HCN) gas.

  • Toxicological Uncertainty: As a drug development intermediate, specific LD50 data is often sparse. Therefore, we apply the Precautionary Principle , treating it as a Category 3 Acute Toxin (Oral/Inhalation) and a Severe Skin/Eye Irritant .

Risk Assessment & PPE Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for the specific physical properties of benzofuranone derivatives (fine electrostatic powders) and their chemical incompatibility.

Personal Protective Equipment (PPE) Specifications
PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection (Solid) Nitrile Rubber (Min. thickness 0.11 mm)Nitrile provides excellent resistance to the solid powder. Double-gloving is required to prevent cross-contamination during doffing.
Hand Protection (Solution) Laminate (Silver Shield) or Butyl Rubber Critical: This compound is often dissolved in polar aprotic solvents (DMF, DMSO) to facilitate nucleophilic substitution. Standard nitrile gloves permeate rapidly (<5 mins) with DMF. If handling solutions, you must upgrade glove material.[2][3][4]
Respiratory N95 (Minimum) / P100 (Preferred) The solid is often a light, electrostatic powder. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. If heating/refluxing, use a Full-Face Respirator with ABEK (Multi-gas) cartridges to capture potential HCN traces.
Eye Protection Chemical Goggles (Not Safety Glasses)Fine powders drift around safety glass lenses. Goggles provide a seal against dust entry which can cause severe lacrimation and corneal damage.
Body Protection Tyvek® Lab Coat (Disposable)Cotton coats trap dust in the weave, turning your clothing into a secondary exposure source. Use disposable, non-woven covers.

Operational Protocol: The "Safe-Cycle" Workflow

This protocol is designed to isolate the user from the compound during its most vulnerable phase: the transition from solid storage to reaction solution.

Phase 1: Engineering Controls (Pre-Work)
  • The Zone: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or anti-static gun inside the hood. Benzofuranones are prone to static charge; "flying powder" is a major contamination vector.

  • Acid Sweep: Verify the hood is free of open acid containers (HCl, H₂SO₄) to eliminate the risk of accidental cyanide generation.

Phase 2: Weighing & Transfer
  • Tare External: Tare your weighing boat/vial outside the balance draft shield to minimize air disturbance.

  • The "Closed Transfer" Technique:

    • Open the stock container only inside the fume hood.

    • Use a disposable spatula. Do not reuse spatulas even if cleaned; the risk of trace cross-reactivity is too high.

    • After weighing, immediately seal the reaction vessel.

  • Solvent Addition: Add solvent (e.g., Ethanol, DMF) slowly. The solvation of

    
    -ketonitriles can be mildly exothermic.
    
Phase 3: Decontamination & Spill Response
  • Dry Spills: Do NOT use a wet paper towel initially. The water may hydrolyze the compound or spread the contamination.

    • Action: Use a dedicated chemically resistant brush/dustpan or a HEPA vacuum.

  • Wet Spills: Absorb with Vermiculite or Sand.

    • Contraindication:Never use acidic absorbents or bleach (hypochlorite) immediately, as this can trigger oxidative volatility.

Waste Disposal Strategy

Proper disposal is legally and ethically mandatory. This compound cannot be treated as standard organic waste due to the nitrile group.[2][3][5]

  • Stream Segregation: Segregate into "Cyanide-Bearing Organic Waste."

  • pH Control: Ensure the waste container is kept Basic (pH > 9) using dilute NaOH. This locks the cyanide group in solution and prevents HCN evolution.

  • Labeling: clearly mark the container: "Contains Organic Nitriles – DO NOT ACIDIFY."

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and safety barriers in the handling lifecycle.

SafeHandling Start Start: Handling 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile Risk Risk Assessment: Isolate from Acids Start->Risk PPE Don PPE: Double Nitrile + Goggles + Lab Coat Risk->PPE SolventCheck Solvent Selection: Are you using DMF/DMSO? PPE->SolventCheck GloveUpgrade UPGRADE GLOVES: Use Laminate/Butyl SolventCheck->GloveUpgrade Yes Weighing Weighing (Fume Hood Only): Use Anti-Static Measures SolventCheck->Weighing No (Ethanol/Water) GloveUpgrade->Weighing Dissolution Dissolution: Add Solvent Slowly (Exotherm Risk) Weighing->Dissolution Waste Disposal: Segregate as Cyanide Waste (pH > 9) Dissolution->Waste

Caption: Operational Logic Flow for Handling


-Ketonitriles. Note the critical glove upgrade path when using permeating solvents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2023).[6] Compound Summary: 3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

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